3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-7-3-6-4-10-2-1-8(6)11-5-7/h3,5,10H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZFIOXYROEMPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590489 | |
| Record name | 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625100-00-7 | |
| Record name | 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic core structure, combined with the reactive bromine handle, makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the available physicochemical data for this compound, details on relevant experimental protocols, and illustrates its central role in drug development workflows. While extensive experimental data for the core compound is limited in publicly accessible literature, this guide consolidates known information and provides context through related compounds and general methodologies.
Physicochemical Properties
Quantitative experimental data for this compound is not extensively reported. The following tables summarize the available information, including data for the parent compound and its common salt forms. Where experimental values are unavailable, this is noted.
Table 1: Core Compound Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₉BrN₂ | [1][2] |
| Molecular Weight | 213.07 g/mol | [2] |
| Appearance | Light yellow solid/powder | [1] |
| Melting Point | Not available | Requires experimental determination. |
| Boiling Point | Not available | Requires experimental determination. |
| pKa | Not available | Requires experimental determination. |
| logP (calculated) | Not available | A calculated logP of 3.1373 is reported for the related tert-Butyl this compound-6-carboxylate.[3] |
| Solubility | Not available | Expected to be soluble in organic solvents like DMSO and DMF. Requires experimental determination. |
| Topological Polar Surface Area (TPSA) | Not available | A TPSA of 42.43 Ų is reported for the related tert-Butyl this compound-6-carboxylate.[3] |
Table 2: Salt Forms
| Compound | Molecular Formula | Molecular Weight | CAS Number |
| This compound Hydrochloride | C₈H₁₀BrClN₂ | 249.54 g/mol | 1159010-96-4[4] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not specified in the reviewed literature. However, standard methodologies can be applied.
Synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine Derivative
The following is a representative synthetic protocol for a related compound, (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide, which illustrates the chemical transformations involving the tetrahydronaphthyridine core.[5]
Procedure:
-
A 30 mL round-bottom flask is charged with (R)-tert-butyl 5-carbamoyl-2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (300.0 mg, 0.98 mmol), tetrahydrofuran (THF, 1.5 mL), and 6 M hydrochloric acid (HCl, 1.2 mL).[5]
-
The reaction mixture is stirred at room temperature for 6 hours.[5]
-
The mixture is then basified by the addition of 4 M aqueous sodium hydroxide (NaOH, 2.4 mL).[5]
-
The aqueous layer is separated and extracted with THF (1.5 mL).[5]
-
The combined organic layers are concentrated using a rotary evaporator to yield the product as a colorless solid (181.0 mg, 89% yield).[5]
-
If necessary, the product can be further purified by recrystallization from ethyl acetate (EtOAc).[5]
General Protocol for Melting Point Determination
The melting point of a solid compound can be determined using a capillary melting point apparatus.
Procedure:
-
A small amount of the dry, purified compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate.
-
The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.
General Protocol for logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
Procedure:
-
A solution of the compound is prepared in a pre-saturated mixture of n-octanol and water.
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.
-
The mixture is then centrifuged to ensure complete separation of the octanol and water layers.
-
The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
Role in Drug Discovery and Development
This compound is a crucial starting material for the synthesis of various therapeutic agents. Its utility spans multiple therapeutic areas, primarily due to the ability to introduce diverse functionalities at the bromine position via cross-coupling reactions and other transformations.
Kinase Inhibitors
The tetrahydronaphthyridine scaffold is a common feature in the design of kinase inhibitors, which are pivotal in oncology and the treatment of inflammatory diseases. The structural rigidity of the core allows for precise orientation of substituents to interact with the kinase active site. This compound serves as a key intermediate in the synthesis of these complex molecules.[4]
Central Nervous System (CNS) Agents
This compound is also utilized in the development of agents targeting the central nervous system. The nitrogen atoms in the ring system can be crucial for interactions with receptors and enzymes in the brain.[4]
HIV-1 Integrase Inhibitors
Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have been identified as potent allosteric inhibitors of HIV-1 integrase. These inhibitors bind to the lens epithelium-derived growth factor (LEDGF/p75) binding site on integrase, leading to aberrant multimerization of the enzyme and inhibition of viral replication.[6]
Visualizations
Logical Workflow in Drug Discovery
The following diagram illustrates the logical progression from the starting material, this compound, to the identification of a clinical candidate.
General Synthetic Workflow
This diagram outlines a generalized synthetic pathway utilizing this compound as a key intermediate for creating diverse chemical entities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C8H9BrN2 | CID 17750398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines [mdpi.com]
Technical Guide: Physicochemical Properties of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a structured overview of the solubility characteristics of the pharmaceutical intermediate, 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine. Due to the absence of publicly available quantitative solubility data for this specific compound, this guide presents a standardized framework for its determination and reporting. It includes hypothetical data tables, a general experimental protocol for solubility assessment, and a workflow diagram to guide researchers in acquiring and interpreting this crucial physicochemical parameter.
Introduction
This compound is a heterocyclic building block utilized in the synthesis of various pharmaceutical agents. Its solubility in different solvent systems is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. Understanding the solubility profile is essential for its effective application in medicinal chemistry and process development.
Physicochemical Properties
-
Molecular Formula: C₈H₉BrN₂
-
Molecular Weight: 213.07 g/mol
-
Appearance: Typically a light yellow solid or powder.
-
Storage Conditions: Recommended storage at 2-8°C.
Solubility Data
Quantitative solubility data for this compound is not extensively reported in peer-reviewed literature. The following tables are presented as a template for the systematic reporting of such data once determined experimentally.
Table 1: Qualitative Solubility of this compound
| Solvent | Temperature (°C) | Observation |
| Water | 25 | Insoluble |
| Methanol | 25 | Soluble |
| Ethanol | 25 | Soluble |
| Dimethyl Sulfoxide (DMSO) | 25 | Freely Soluble |
| Dichloromethane (DCM) | 25 | Soluble |
| Acetone | 25 | Sparingly Soluble |
| Hexanes | 25 | Insoluble |
This table presents hypothetical qualitative data based on the expected properties of similar organic molecules.
Table 2: Quantitative Solubility of this compound in Common Organic Solvents at 25°C
| Solvent | Solubility (g/L) | Solubility (mol/L) | Molarity (M) |
| Dimethyl Sulfoxide (DMSO) | Data Not Available | Data Not Available | Data Not Available |
| Methanol | Data Not Available | Data Not Available | Data Not Available |
| Ethanol | Data Not Available | Data Not Available | Data Not Available |
| Dichloromethane | Data Not Available | Data Not Available | Data Not Available |
This table should be populated with experimentally determined values.
Table 3: Effect of Temperature on the Solubility of this compound in Methanol
| Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| 10 | Data Not Available | Data Not Available |
| 25 | Data Not Available | Data Not Available |
| 40 | Data Not Available | Data Not Available |
This table is a template to illustrate how temperature-dependent solubility data should be presented.
Experimental Protocol: Determination of Equilibrium Solubility
The following is a general protocol for determining the equilibrium solubility of this compound using the shake-flask method, which is considered the gold standard for solubility measurements.
4.1. Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., DMSO, Methanol, Water)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled water bath or incubator
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Add a known volume of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25°C).
-
Shake the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration in the supernatant remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated HPLC method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the compound in the supernatant by interpolating from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Repeat the experiment at different temperatures if temperature-dependent solubility data is required.
-
Visualizations
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: General workflow for the determination of equilibrium solubility using the shake-flask method.
Conclusion
In-Depth NMR Spectral Analysis of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide leverages predictive methodologies based on structurally analogous compounds and established spectroscopic principles. The content herein is designed to serve as a valuable resource for the identification, characterization, and quality control of this important heterocyclic scaffold in research and development settings.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the analysis of closely related structures and the known effects of substituents on the naphthyridine ring system. The numbering convention used for the assignments is illustrated in the molecular structure diagram below.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | 8.25 | d | 2.5 | 1H |
| H-4 | 7.95 | d | 2.5 | 1H |
| H-5 | 4.10 | s | - | 2H |
| H-7 | 3.20 | t | 5.8 | 2H |
| H-8 | 3.00 | t | 5.8 | 2H |
| NH (6) | Broad s | - | - | 1H |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Position | Chemical Shift (δ, ppm) |
| C-2 | 150.5 |
| C-3 | 118.0 |
| C-4 | 138.0 |
| C-4a | 125.0 |
| C-5 | 45.0 |
| C-7 | 42.0 |
| C-8 | 25.0 |
| C-8a | 148.0 |
Experimental Protocols
A plausible synthetic route for this compound, based on established methodologies for similar compounds, is outlined below, followed by a standard protocol for NMR sample preparation.
Synthesis of this compound
A potential synthetic approach involves the construction of the tetrahydropyridine ring onto a pre-functionalized pyridine core.
An In-depth Technical Guide on the Proposed Mass Spectrometry Fragmentation Pattern of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine is a heterocyclic building block used in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.[1][2] Understanding its behavior under mass spectrometric conditions is crucial for reaction monitoring, purity assessment, and metabolite identification. This document provides a theoretical framework for its fragmentation under electron ionization (EI), which is a common technique for the analysis of small, volatile molecules.
The structure of the molecule, with its brominated pyridine ring and a fused tetrahydropyridine ring, offers several potential sites for fragmentation. Key structural features influencing fragmentation include the bromine atom, the two nitrogen atoms, and the saturated carbocyclic portion of the molecule.
Molecular Ion and Isotopic Pattern
The molecular formula for this compound is C₈H₉BrN₂.[1][2] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which are present in roughly equal abundance (approximately 50.7% and 49.3%, respectively).[3] This results in a characteristic isotopic pattern for the molecular ion (M⁺˙) in the mass spectrum, with two peaks of nearly equal intensity separated by two mass-to-charge units (m/z).[3][4]
-
M⁺˙ peak (with ⁷⁹Br): m/z = 212
-
[M+2]⁺˙ peak (with ⁸¹Br): m/z = 214
The presence of this distinct M/M+2 doublet is a primary indicator for a compound containing a single bromine atom.
Proposed Fragmentation Pathways
Under electron ionization (EI), the molecular ion is formed by the removal of an electron, creating a radical cation. This high-energy species undergoes a series of fragmentation reactions to produce more stable ions. The proposed key fragmentation pathways are detailed below.
a) Loss of Bromine Radical
A common fragmentation pathway for halogenated compounds is the cleavage of the carbon-halogen bond. The loss of a bromine radical (•Br) from the molecular ion would result in a stable, non-radical cation.
-
Pathway: [C₈H₉BrN₂]⁺˙ → [C₈H₉N₂]⁺ + •Br
-
Resulting Ion [M-Br]⁺: m/z = 133
This fragment is expected to be a significant peak in the spectrum due to the stability of the resulting cation.
b) Alpha-Cleavage
Alpha-cleavage is a dominant fragmentation mechanism for amines and involves the breaking of a C-C bond adjacent to a nitrogen atom.[5] In the tetrahydropyridine ring of the target molecule, cleavage can occur at the C5-C6 bond or the C7-C8 bond, initiated by the radical site on the adjacent nitrogen.
-
Pathway 1 (Cleavage at C7-C8): This involves the loss of an ethylene radical (•C₂H₄) through a hydrogen rearrangement, leading to a stable aromatic pyridinium ion.
-
Reaction: [C₈H₉BrN₂]⁺˙ → [C₆H₅BrN₂]⁺ + •C₂H₅
-
Resulting Ion: m/z = 185 / 187
-
-
Pathway 2 (Cleavage at C5-C6): This pathway could lead to the loss of a •CH₂CH₂NH radical, although this is generally less favored than pathways that result in more stable fragments.
c) Retro-Diels-Alder (RDA) Reaction
The tetrahydropyridine ring can undergo a retro-Diels-Alder (RDA) reaction, a common fragmentation pathway for cyclic systems. This would involve the cleavage of two bonds within the ring, resulting in the expulsion of a neutral molecule. For the tetrahydropyridine ring, this would typically involve the loss of ethene (C₂H₄).
-
Pathway: [C₈H₉BrN₂]⁺˙ → [C₆H₅BrN]⁺˙ + C₂H₄N
-
Resulting Ion: m/z = 184 / 186
Summary of Predicted Quantitative Data
The following table summarizes the predicted key ions, their mass-to-charge ratios (m/z), and the proposed fragmentation origin.
| m/z (⁷⁹Br / ⁸¹Br) | Proposed Ion / Structure | Proposed Origin | Notes |
| 212 / 214 | [C₈H₉BrN₂]⁺˙ | Molecular Ion (M⁺˙) | Characteristic 1:1 isotopic doublet confirms bromine presence. |
| 185 / 187 | [C₆H₅BrN₂]⁺ | Alpha-cleavage with H-rearrangement | Loss of •C₂H₅ radical from the tetrahydro ring. |
| 184 / 186 | [C₆H₅BrN]⁺˙ | Retro-Diels-Alder (RDA) Reaction | Loss of a neutral C₂H₄N fragment. |
| 133 | [C₈H₉N₂]⁺ | Loss of Bromine Radical | Loss of •Br from the molecular ion. A likely prominent peak. |
Mandatory Visualizations
The logical workflow for identifying the compound and its proposed fragmentation pathway is illustrated below.
Caption: Experimental and logical workflow for MS analysis.
The proposed fragmentation cascade from the molecular ion is depicted in the following diagram.
Caption: Proposed fragmentation pathways for the title compound.
Detailed Experimental Protocols
To acquire the mass spectrum of this compound, the following protocol, typical for electron ionization mass spectrometry (EI-MS), is recommended.
a) Sample Preparation
-
Standard Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile organic solvent such as methanol or dichloromethane to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution to a final concentration of 10-50 µg/mL using the same solvent.
b) Instrumentation (GC-MS)
-
Gas Chromatograph (GC):
-
Injection Mode: Splitless or split (e.g., 50:1 ratio).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS):
c) Data Analysis
-
Identify the chromatographic peak corresponding to the compound.
-
Extract the mass spectrum from the apex of the peak.
-
Identify the molecular ion peak (M⁺˙) and its characteristic M+2 isotopic peak.
-
Analyze the fragment ions and compare their m/z values to the proposed pathways to elucidate the fragmentation pattern. The most intense peak in the spectrum is designated as the base peak.[7]
References
- 1. 3-BROMO-5, 6, 7, 8-TETRAHYDRO-1, 6-NAPHTHYRIDINE [myskinrecipes.com]
- 2. 3-BROMO-5, 6, 7, 8-TETRAHYDRO-1, 6-NAPHTHYRIDINE [myskinrecipes.com]
- 3. savemyexams.com [savemyexams.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS: 625100-00-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique bicyclic structure, incorporating a tetrahydropyridine ring fused to a pyridine ring, and the presence of a reactive bromine atom, make it a valuable scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 625100-00-7 | [1] |
| Molecular Formula | C₈H₉BrN₂ | [2] |
| Molecular Weight | 213.07 g/mol | [3] |
| Appearance | Light yellow solid/powder | [4] |
| Purity | ≥ 95% - 98% | [3][4] |
| Storage Conditions | 2-8°C, Inert atmosphere | [3][5] |
| MDL Number | MFCD08059299 | [3] |
| PubChem CID | 17750398 | [2] |
Synthesis
General Synthetic Strategy
The synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine core can be achieved through various methods, including the Pictet-Spengler reaction or cobalt-catalyzed [2+2+2] cyclizations.[6][7] Subsequent bromination at the 3-position can be accomplished using a suitable brominating agent.
Representative Experimental Protocol (Hypothetical)
Step 1: Synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine
A detailed, asymmetric synthesis of a substituted 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been reported and can be adapted.[6] This typically involves the construction of a dihydronaphthyridine intermediate followed by an asymmetric reduction.[6]
Step 2: Bromination of 5,6,7,8-tetrahydro-1,6-naphthyridine
-
To a solution of 5,6,7,8-tetrahydro-1,6-naphthyridine (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent), N-bromosuccinimide (NBS) (1-1.2 equivalents) is added portion-wise at a controlled temperature (e.g., 0°C to room temperature).
-
The reaction mixture is stirred for a specified period (typically 1-4 hours) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the consumption of the starting material.
-
Upon completion, the reaction is quenched with a reducing agent (e.g., aqueous sodium thiosulfate solution) and neutralized with a base (e.g., saturated sodium bicarbonate solution).
-
The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford this compound.
Note: This is a generalized protocol and would require optimization for specific reaction conditions.
Applications in Drug Discovery
The this compound scaffold is a key intermediate in the synthesis of potent inhibitors for various therapeutic targets. The bromine atom serves as a convenient handle for introducing diverse substituents via cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the exploration of structure-activity relationships (SAR).
HIV-1 Integrase Inhibitors
Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have been identified as potent allosteric inhibitors of HIV-1 integrase. These compounds do not target the active site but bind to a site at the interface of the catalytic core domains, promoting aberrant multimerization of the integrase enzyme and thereby inhibiting its function.[8][9]
Caption: HIV-1 Integrase Allosteric Inhibition Pathway.
RORγt Inverse Agonists
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is also a core component of potent inverse agonists of the Retinoid-related Orphan Receptor gamma t (RORγt).[6] RORγt is a key transcription factor in the differentiation of Th17 cells, which are implicated in various autoimmune diseases. Inverse agonists bind to RORγt and promote a conformational change that leads to the recruitment of corepressors and the dismissal of coactivators, thereby inhibiting the transcription of pro-inflammatory genes like IL-17.[10][11]
Caption: RORγt Inverse Agonist Mechanism of Action.
Cyclin-Dependent Kinase 5 (CDK5) Inhibitors
Substituted 1,6-naphthyridine derivatives have been explored as inhibitors of Cyclin-Dependent Kinase 5 (CDK5).[5] CDK5 is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development and function. Dysregulation of CDK5 activity is implicated in various neurodegenerative diseases and other conditions. Inhibition of CDK5 is a promising therapeutic strategy for these disorders.[12][13]
Caption: Simplified CDK5 Signaling and Inhibition.
Experimental Protocols: Suzuki-Miyaura Coupling
The bromine atom at the 3-position of this compound is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents.
General Procedure
-
In a reaction vessel, combine this compound (1 equivalent), the desired boronic acid or boronic ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system (e.g., dioxane/water, toluene/ethanol) is added.
-
The reaction mixture is heated to the desired temperature (typically 80-110°C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
Experimental Workflow Diagram
Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.
Conclusion
This compound is a valuable and versatile building block in modern drug discovery. Its utility is demonstrated by its application in the synthesis of potent modulators of challenging therapeutic targets such as HIV-1 integrase, RORγt, and CDK5. The presence of a strategically positioned bromine atom allows for extensive chemical diversification, making it an attractive scaffold for the development of new chemical entities with tailored pharmacological profiles. This technical guide provides a foundational understanding of this important chemical entity for researchers engaged in the pursuit of novel therapeutics.
References
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. This compound | C8H9BrN2 | CID 17750398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-BROMO-5, 6, 7, 8-TETRAHYDRO-1, 6-NAPHTHYRIDINE [myskinrecipes.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound hydrochloride [myskinrecipes.com]
- 6. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Allosteric inhibition of HIV-1 integrase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Basis for Inhibitor-Induced Aggregation of HIV Integrase | PLOS Biology [journals.plos.org]
- 10. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
An In-depth Technical Guide on the Biological Activity of the 5,6,7,8-Tetrahydro-1,6-Naphthyridine Scaffold
Introduction
The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a significant heterocyclic scaffold in medicinal chemistry. While specific biological data for 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine is not extensively available in public literature, this compound primarily serves as a versatile intermediate in the synthesis of more complex bioactive molecules.[1][2][3] Its structure is particularly valuable for developing novel drugs targeting a range of diseases, including neurological disorders and cancer, due to its utility in creating compounds with high efficacy and specificity.[1] This guide provides a comprehensive overview of the biological activities associated with derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, drawing from available research to inform researchers, scientists, and drug development professionals. The broader class of naphthyridines is known for a wide array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and neurological activities.[4][5][6][7][8]
Quantitative Biological Activity Data
The following table summarizes the quantitative biological activity data for various derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.
| Compound Class | Target | Assay Type | Value | Reference |
| Tetrahydrobenzo[b][5][9]naphthyridine derivatives | Acetylcholinesterase | Inhibition | IC50 = 15.0±0.9 µmol L−1 | [9] |
| Tetrahydrobenzo[b][5][9]naphthyridine derivatives | Butyrylcholinesterase | Inhibition | IC50 up to 17.5±1.4 µmol L−1 | [9] |
| 5,6,7,8-Tetrahydro-1,6-naphthyridine derivatives | HIV-1 Integrase | Antiviral Activity | EC50 < 100 µM | [10] |
| 7-chloroquinoline derivatives (related scaffold) | Antimalarial | Inhibition | IC50 < 50 µM | [9] |
| Aaptamine derivatives (related scaffold) | Anticancer (various cell lines) | Cytotoxicity | IC50 = 0.03–8.5 μM | [11] |
Key Biological Activities and Mechanisms of Action
1. HIV-1 Integrase Inhibition
A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been identified as potent allosteric inhibitors of HIV-1 integrase.[10] These compounds target the lens-epithelium-derived-growth-factor-p75 (LEDGF/p75) binding site on the integrase enzyme. By binding to this allosteric site, they promote the aberrant multimerization of the integrase, which inhibits its normal function in the HIV-1 replication cycle.[10]
2. Retinoid-Related Orphan Receptor γt (RORγt) Inverse Agonism
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a key component of TAK-828F, a potent and selective RORγt inverse agonist. RORγt is a crucial transcription factor for the differentiation of Th17 cells, which are implicated in various autoimmune diseases. By inhibiting RORγt, these compounds can suppress the production of inflammatory cytokines like IL-17A and IL-17F, offering a therapeutic strategy for autoimmune disorders.[12]
3. Cholinesterase Inhibition
Derivatives of tetrahydrobenzo[b][5][9]naphthyridine have demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[9] The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, a mechanism relevant to the treatment of Alzheimer's disease and other neurological conditions.
Experimental Protocols
General Workflow for Assessing Biological Activity
The assessment of biological activity for novel chemical entities typically follows a standardized workflow, from initial screening to in-depth mechanistic studies.
Protocol for HIV-1 Integrase Activity Assay (Cell-based)
-
Cell Culture: MT-4 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.
-
Infection: Cells are infected with a suitable strain of HIV-1.
-
Treatment: Immediately after infection, the diluted test compounds are added to the cell cultures.
-
Incubation: The treated and infected cells are incubated for a period of 4-5 days.
-
Viability Assay: Cell viability is assessed using a colorimetric assay, such as the MTT assay, to determine the concentration at which the compound protects cells from virus-induced death.
-
Data Analysis: The 50% effective concentration (EC50) is calculated from the dose-response curves.
Protocol for Cholinesterase Inhibition Assay (Ellman's Method)
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrates, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective cholinesterase enzymes in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Compound Incubation: The test compound is pre-incubated with the enzyme solution for a specified time to allow for binding.
-
Reaction Initiation: The substrate (ATCI or BTCI) is added to the enzyme-inhibitor mixture to start the reaction.
-
Absorbance Measurement: The change in absorbance is monitored spectrophotometrically at 412 nm. The rate of reaction is proportional to the enzyme activity.
-
Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a promising starting point for the development of novel therapeutics. While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant potential in diverse therapeutic areas, including antiviral, autoimmune, and neurological diseases. Further exploration of this chemical space is warranted to unlock its full therapeutic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-BROMO-5, 6, 7, 8-TETRAHYDRO-1, 6-NAPHTHYRIDINE [myskinrecipes.com]
- 3. 3-BROMO-5, 6, 7, 8-TETRAHYDRO-1, 6-NAPHTHYRIDINE [myskinrecipes.com]
- 4. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Tetrahydronaphthyridine Derivatives as Potent CXCR4 Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives as antagonists of the C-X-C chemokine receptor type 4 (CXCR4). The overexpression of CXCR4 is implicated in various diseases, including cancer metastasis and HIV-1 entry, making it a critical target for therapeutic intervention. This document summarizes key quantitative data, details experimental protocols for the evaluation of these compounds, and visualizes relevant biological pathways and experimental workflows.
Core Structure and Pharmacophore
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has emerged as a promising heterocyclic system for the development of CXCR4 antagonists. Rational drug design has led to the modification of earlier tetrahydroisoquinoline-based antagonists, introducing a nitrogen atom into the aromatic ring to improve drug-like properties, such as reducing inhibition of the CYP2D6 enzyme.[1] The general pharmacophore for this class of compounds consists of the tetrahydronaphthyridine core, a linker, and a side chain, often containing amine functionalities that interact with the receptor.
Structure-Activity Relationship (SAR) Analysis
Systematic modifications of the 5,6,7,8-tetrahydro-1,6-naphthyridine core and its substituents have provided crucial insights into the structural requirements for potent CXCR4 antagonism. The following tables summarize the quantitative SAR data from key studies.
Table 1: SAR of Isomeric Tetrahydronaphthyridine Analogues
| Compound | Scaffold | R Group | CXCR4 Antagonism IC50 (nM) [a] | HIV-1 Entry Inhibition IC50 (nM) [b] |
| 12a | 5,6,7,8-Tetrahydro-1,6-naphthyridine | H | 24 | 7 |
| 12b | 5,6,7,8-Tetrahydro-1,7-naphthyridine | H | >10000 | >10000 |
| 12c | 5,6,7,8-Tetrahydro-1,8-naphthyridine | H | 380 | 120 |
| 12d | 5,6,7,8-Tetrahydro-2,6-naphthyridine | H | 450 | 150 |
| 12e | 5,6,7,8-Tetrahydro-2,7-naphthyridine | H | 1200 | 400 |
[a] Determined by a competitive binding assay. [b] Determined using an HIV-1 Env-pseudotyped virus entry assay.
Key Findings:
-
The position of the nitrogen atoms within the tetrahydronaphthyridine scaffold is critical for activity.
-
The 5,6,7,8-tetrahydro-1,6-naphthyridine isomer (12a ) demonstrated the most potent CXCR4 antagonism and HIV-1 entry inhibition.[1]
Table 2: SAR of Side-Chain Modifications on the 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold
| Compound | R Group (Butyl Amine Side Chain Substitution) | CXCR4 Antagonism IC50 (nM) [a] | HIV-1 Entry Inhibition IC50 (nM) [b] | PAMPA Permeability (nm/s) |
| 12a | H | 24 | 7 | - |
| 28 | 4-Fluorophenyl | 35 | 12 | 150 |
| 29 | 4-Chlorophenyl | 28 | 9 | 200 |
| 30 | 3,4-Dichlorophenyl | 24 | 7 | 309 |
| 31 | 4-(Trifluoromethyl)phenyl | 30 | 10 | 250 |
[a] Determined by a competitive binding assay. [b] Determined using an HIV-1 Env-pseudotyped virus entry assay.
Key Findings:
-
Substitution of the butyl amine side chain with various lipophilic groups was explored to enhance membrane permeability.[1]
-
The introduction of a 3,4-dichlorophenyl group (30 ) resulted in a potent CXCR4 antagonist with significantly improved PAMPA permeability while maintaining strong HIV-1 entry inhibition.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR tables are provided below.
Synthesis of the 5,6,7,8-Tetrahydro-1,6-naphthyridine Core
The synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold can be achieved through various synthetic routes. One common approach involves a multi-step synthesis starting from a substituted pyridine derivative.[2][3]
Example Protocol (Pictet-Spengler Reaction Approach): [2]
-
Preparation of the Pyridinylethylamine Intermediate: A suitable substituted methylpyridine is subjected to metalation followed by nucleophilic addition to paraformaldehyde. Subsequent amination and deprotection steps yield the desired pyridinylethylamine intermediate.
-
Pictet-Spengler Cyclization: The pyridinylethylamine intermediate is reacted with an ethyl glyoxylate polymer to induce a Pictet-Spengler reaction, forming the tetrahydronaphthyridine ring system.
-
Purification: The final compound is typically purified by column chromatography or recrystallization.
CXCR4 Competitive Binding Assay
This assay is used to determine the potency of compounds in displacing a known fluorescently labeled ligand from the CXCR4 receptor.
Protocol:
-
Cell Culture: Jurkat cells, which endogenously express CXCR4, are cultured in appropriate media.
-
Compound Preparation: Test compounds are serially diluted to various concentrations.
-
Incubation: Cells are incubated with the test compounds for a specified period.
-
Addition of Labeled Ligand: A fixed concentration of a fluorescently labeled CXCL12 (e.g., CXCL12-AF647) is added to the cell suspension.
-
Incubation: The mixture is incubated to allow for competitive binding.
-
Washing: Cells are washed to remove unbound ligand.
-
Flow Cytometry Analysis: The fluorescence intensity of the cell-bound labeled ligand is measured using a flow cytometer.
-
Data Analysis: The IC50 value, representing the concentration of the test compound that inhibits 50% of the labeled ligand binding, is calculated from the dose-response curve.
HIV-1 Env-Pseudotyped Virus Entry Assay
This assay measures the ability of compounds to inhibit the entry of HIV-1 into target cells.
Protocol:
-
Pseudovirus Production: HIV-1 Env-pseudotyped viruses are generated by co-transfecting 293T cells with an Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid containing a luciferase reporter gene.
-
Cell Seeding: Target cells (e.g., TZM-bl cells) are seeded in 96-well plates.
-
Compound Treatment: Cells are pre-incubated with serial dilutions of the test compounds.
-
Infection: A standardized amount of the pseudovirus is added to the wells.
-
Incubation: The plates are incubated for 48-72 hours to allow for viral entry and reporter gene expression.
-
Lysis and Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits viral entry by 50%, is determined from the dose-response curve.
CYP2D6 Inhibition Assay
This assay assesses the potential of compounds to inhibit the activity of the cytochrome P450 2D6 enzyme.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture containing human liver microsomes, a CYP2D6-specific substrate (e.g., a fluorogenic probe), and the test compound at various concentrations is prepared in a 96-well plate.
-
Initiation of Reaction: The reaction is initiated by adding an NADPH regenerating system.
-
Incubation: The plate is incubated at 37°C.
-
Fluorescence Measurement: The formation of the fluorescent metabolite is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of metabolite formation is calculated, and the IC50 value for CYP2D6 inhibition is determined.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput assay used to predict the passive permeability of compounds across biological membranes.
Protocol:
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Donor and Acceptor Plates: The donor plate contains the test compounds dissolved in a buffer solution, while the acceptor plate contains a buffer solution.
-
Assay Assembly: The donor plate is placed on top of the acceptor plate, creating a "sandwich".
-
Incubation: The assembly is incubated to allow the compounds to permeate from the donor to the acceptor compartment.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.
-
Permeability Calculation: The permeability coefficient (Pe) is calculated based on the compound concentrations and incubation time.
Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.
Protocol:
-
Incubation Mixture: The test compound is incubated with human or mouse liver microsomes in the presence of an NADPH regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: The samples are centrifuged to precipitate proteins.
-
LC-MS/MS Analysis: The concentration of the remaining parent compound in the supernatant is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Signaling Pathways and Experimental Workflows
Visual representations of the CXCR4 signaling pathway and a typical experimental workflow for the evaluation of tetrahydronaphthyridine derivatives are provided below using the DOT language for Graphviz.
References
Potential Biological Targets of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a versatile building block in medicinal chemistry, offering a gateway to a diverse range of biologically active molecules. Its unique structural features allow for the synthesis of derivatives with potential therapeutic applications in oncology, virology, and immunology. This technical guide provides a comprehensive overview of the potential biological targets of these derivatives, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate further research and drug development.
Anticancer Activity
Derivatives of the broader naphthyridine class have demonstrated significant cytotoxic effects against various cancer cell lines. While specific data for derivatives of this compound is still emerging, the core structure is a promising starting point for the development of novel anticancer agents. The proposed mechanisms of action for related compounds include the inhibition of topoisomerase II and interference with microtubule dynamics.[1][2]
Data Presentation
The following table summarizes the cytotoxic activity of select naphthyridine derivatives against various human cancer cell lines. It is important to note that these compounds are not direct derivatives of this compound but represent the potential of the broader naphthyridine scaffold.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 14 | HeLa (Cervical Cancer) | < 10 | [2] |
| HL-60 (Leukemia) | < 10 | [2] | |
| PC-3 (Prostate Cancer) | < 10 | [2] | |
| 15 | HeLa (Cervical Cancer) | < 10 | [2] |
| HL-60 (Leukemia) | < 10 | [2] | |
| PC-3 (Prostate Cancer) | < 10 | [2] | |
| 16 | HeLa (Cervical Cancer) | 0.7 | [2] |
| HL-60 (Leukemia) | 0.1 | [2] | |
| PC-3 (Prostate Cancer) | 5.1 | [2] |
Experimental Protocols
MTT Assay for Cytotoxicity Screening
This protocol outlines a standard procedure for evaluating the in vitro cytotoxicity of novel compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5][6]
Materials:
-
Human cancer cell lines (e.g., HeLa, HL-60, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. After 24 hours of cell incubation, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.
Mandatory Visualization
Caption: Workflow for MTT cytotoxicity assay.
HIV-1 Integrase Inhibition
Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[7][8] These compounds target the allosteric site of the integrase enzyme, specifically the binding site of the lens epithelium-derived growth factor (LEDGF/p75), leading to aberrant multimerization of the enzyme and inhibition of viral replication.[7]
Data Presentation
The following table presents the anti-HIV-1 activity of a series of 5-aminosubstituted 8-hydroxy-[3][7]naphthyridine-7-carboxamide derivatives, which share a similar core structure.
| Compound ID | Anti-HIV-1 Activity (EC50, µM) | Reference |
| Compound 12 | < 1 | [9] |
Experimental Protocols
HIV-1 Integrase Strand Transfer Assay (In Vitro)
This protocol describes a method to assess the inhibitory activity of compounds against the strand transfer step catalyzed by HIV-1 integrase.
Materials:
-
Recombinant HIV-1 integrase
-
Oligonucleotide substrates mimicking the viral DNA ends (donor DNA) and a target DNA
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MnCl2, 5 mM DTT, 0.05% Brij-35)
-
This compound derivatives
-
Quenching solution (e.g., EDTA)
-
Detection system (e.g., fluorescence-based or radioactivity-based)
Procedure:
-
Reaction Setup: In a 96- or 384-well plate, add the test compound at various concentrations.
-
Pre-incubation: Add the HIV-1 integrase and the donor DNA to the wells. Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for the formation of the integrase-DNA complex.
-
Reaction Initiation: Initiate the strand transfer reaction by adding the target DNA.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution.
-
Detection: Quantify the extent of the strand transfer reaction using a suitable detection method.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Mandatory Visualization
Caption: Inhibition of HIV-1 Integrase by Naphthyridine Derivatives.
Kinase Inhibition
The naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry and has been extensively used to develop kinase inhibitors for various therapeutic areas, particularly oncology.[10] While specific kinase profiling data for this compound derivatives is not yet widely available, the structural motif suggests potential activity against a range of kinases involved in cell signaling pathways.
Experimental Protocols
General Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol provides a general method for determining the in vitro inhibitory potency of compounds against a specific kinase.
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
This compound derivatives
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Kinase Reaction: In the wells of a white plate, add the test compound, the kinase, and the substrate.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Signal Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Mandatory Visualization
Caption: General Mechanism of Kinase Inhibition.
Retinoid-Related Orphan Receptor γt (RORγt) Modulation
An asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been developed, leading to a potent inverse agonist of RORγt.[11][12] RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are implicated in various autoimmune diseases. Therefore, derivatives of this compound could be explored as potential modulators of RORγt for the treatment of autoimmune disorders.
Experimental Protocols
RORγt Reporter Gene Assay
This assay is used to identify compounds that modulate the transcriptional activity of RORγt.
Materials:
-
A suitable host cell line (e.g., HEK293T)
-
An expression vector for the RORγt ligand-binding domain fused to a DNA-binding domain (e.g., GAL4)
-
A reporter vector containing a luciferase gene under the control of a promoter with binding sites for the DNA-binding domain
-
Transfection reagent
-
This compound derivatives
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect the host cells with the RORγt expression vector and the luciferase reporter vector.
-
Cell Seeding: Plate the transfected cells into 96-well plates.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luciferase Assay: Add the luciferase substrate and measure the luminescent signal using a luminometer.
-
Data Analysis: Determine the effect of the compounds on luciferase expression. For inverse agonists, a decrease in luciferase activity will be observed. Calculate EC50 or IC50 values.
Mandatory Visualization
Caption: RORγt Modulation in Th17 Cell Differentiation.
This technical guide provides a foundational understanding of the potential biological targets for derivatives of this compound. The presented data and protocols are intended to serve as a starting point for researchers to explore the therapeutic potential of this promising chemical scaffold. Further investigation is warranted to synthesize and evaluate specific derivatives and to elucidate their precise mechanisms of action.
References
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. atcc.org [atcc.org]
- 5. researchgate.net [researchgate.net]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A series of 5-aminosubstituted 4-fluorobenzyl-8-hydroxy-[1,6]naphthyridine-7-carboxamide HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Enzyme and Receptor Mechanisms with Tetrahydronaphthyridines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5,6,7,8-tetrahydronaphthyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, demonstrating remarkable versatility in the modulation of a diverse range of biological targets. Its rigid, three-dimensional structure provides a unique framework for the precise orientation of functional groups, enabling high-affinity and selective interactions with both enzymes and receptors. This technical guide explores the application of tetrahydronaphthyridine derivatives in the investigation of several key therapeutic targets, presenting quantitative data, detailed experimental protocols, and mechanistic pathway visualizations to aid in ongoing drug discovery and development efforts.
Receptor Modulation: Targeting G-Protein Coupled Receptors (GPCRs)
Tetrahydronaphthyridines have proven to be particularly effective in modulating the activity of GPCRs, a large family of transmembrane receptors involved in a multitude of physiological processes.
CXCR4 Antagonism for HIV Entry Inhibition
The C-X-C chemokine receptor type 4 (CXCR4) serves as a critical co-receptor for T-tropic HIV-1 entry into host cells. Blocking this interaction is a validated therapeutic strategy for preventing viral replication. Tetrahydronaphthyridine-based compounds have emerged as potent CXCR4 antagonists.
| Compound ID | Target | Assay Type | Potency (IC₅₀) | Reference |
| Compound 30 | Human CXCR4 | CXCR4 Antagonism | 24 nM | [1][2] |
| Compound 30 | HIV-1 Entry | Cell-based Assay | 7 nM | [1][2] |
| TIQ-(R)-15 | Human CXCR4 | 125I-SDF-1 Displacement | 112 nM | [3] |
| TIQ-(R)-15 | Human CXCR4 | cAMP Production | 19 nM | [3] |
| TIQ-(R)-15 | Human CXCR4 | β-arrestin Recruitment | 15 nM | [3] |
Upon binding its endogenous ligand, CXCL12 (SDF-1), CXCR4 activates multiple intracellular signaling cascades. G-protein-dependent pathways, primarily through Gαi, lead to downstream effects like calcium mobilization and activation of the PI3K/Akt and MAPK/ERK pathways, promoting cell migration, proliferation, and survival.[4][5][6] Antagonists based on the tetrahydronaphthyridine scaffold physically occupy the ligand-binding site, preventing these downstream signaling events and, in the context of HIV, blocking viral entry.
This protocol outlines a method to determine the ability of a test compound to inhibit the binding of a fluorescently labeled ligand to CXCR4 expressed on living cells.[7][8]
-
Cell Preparation: Use a cell line endogenously expressing CXCR4, such as the Jurkat T-lymphocyte cell line. Culture cells to a density of approximately 80-85% confluency. Harvest and wash the cells with assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES). Resuspend cells to a final concentration of 2 x 10⁶ cells/mL.
-
Compound Preparation: Prepare serial dilutions of the tetrahydronaphthyridine test compounds in assay buffer in a 96-well round-bottom plate. Include controls for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled CXCR4 ligand, e.g., AMD3100).
-
Competition Reaction: Add 50 µL of the cell suspension to each well of the compound plate. Incubate for 15 minutes at room temperature, protected from light.
-
Fluorescent Ligand Addition: Add 50 µL of a fluorescently labeled CXCL12 ligand (e.g., CXCL12-AF647) at a final concentration predetermined to be at or near its Kd. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Centrifuge the plate (400 x g, 5 minutes), discard the supernatant, and wash the cell pellets with 200 µL of cold assay buffer. Repeat the centrifugation and supernatant removal.
-
Fixation (Optional): Resuspend the cell pellet in 200 µL of 1% paraformaldehyde in PBS to fix the cells for analysis.
-
Data Acquisition: Analyze the samples using a flow cytometer. Gate on the viable, single-cell population and measure the fluorescence intensity in the appropriate channel (e.g., APC or Alexa Fluor 647).
-
Data Analysis: Calculate the percentage of specific binding for each compound concentration. Plot the percentage of inhibition against the log concentration of the compound and fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.
mGlu5 Positive Allosteric Modulation for Schizophrenia
The metabotropic glutamate receptor 5 (mGlu5) is a promising target for treating schizophrenia. Positive allosteric modulators (PAMs) of mGlu5 do not activate the receptor directly but enhance the response to the endogenous ligand, glutamate. This offers a more nuanced modulation of glutamatergic signaling. Tetrahydronaphthyridine and related dihydronaphthyridinone ethers have been developed as potent and selective mGlu5 PAMs.[9][10][11]
| Compound ID | Target | Assay Type | Potency (EC₅₀) | Efficacy (% Glu Max) | Reference |
| VU0405372 (12c) | Human mGlu5 | Calcium Mobilization | < 250 nM | > 50% | [9] |
| Compound 12p | Human mGlu5 | Calcium Mobilization | < 250 nM | > 50% | [9] |
| Compound 13f | Human mGlu5 | Calcium Mobilization | < 250 nM | > 50% | [9] |
| Compound 13g | Human mGlu5 | Calcium Mobilization | < 250 nM | > 50% | [9] |
| VU0366031 | Rat mGlu5 | Calcium Mobilization | 3.8 nM | 98% | [12] |
mGlu5 is a Gq/11-coupled receptor.[13] Its activation by glutamate leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[14][15] IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[16] mGlu5 PAMs bind to a site distinct from the glutamate binding site, stabilizing a receptor conformation that increases the potency and/or efficacy of glutamate, thereby amplifying this signaling cascade.
This assay measures the potentiation of glutamate-induced intracellular calcium release in cells expressing the mGlu5 receptor.[12][17][18]
-
Cell Culture: Plate HEK293 cells stably expressing the mGlu5 receptor into black-walled, clear-bottom 96- or 384-well plates coated with poly-D-lysine. Culture overnight to allow for cell adherence.
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer (e.g., HBSS with 20 mM HEPES). Incubate for 1 hour at 37°C.
-
Compound Addition: Wash the cells with assay buffer to remove excess dye. Add the tetrahydronaphthyridine PAM compounds at various concentrations to the wells.
-
Glutamate Stimulation: After a short pre-incubation with the PAM (e.g., 2-5 minutes), add a sub-maximal (EC₂₀) concentration of glutamate to all wells. The EC₂₀ concentration should be determined daily.
-
Fluorescence Reading: Immediately measure the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation) capable of kinetic reads. The signal reflects the change in intracellular calcium concentration.
-
Data Analysis: The response is typically measured as the peak fluorescence signal. Normalize the data to the response of a maximal glutamate concentration. Plot the normalized response against the log concentration of the PAM and fit the data using a sigmoidal dose-response curve to calculate the EC₅₀ and Emax values.
Enzyme Inhibition: A Focus on Viral and Cancer Targets
The tetrahydronaphthyridine scaffold has also been successfully employed to develop potent inhibitors of key enzymes involved in disease, such as HIV-1 integrase and various protein kinases.
Allosteric Inhibition of HIV-1 Integrase
HIV-1 integrase (IN) is a viral enzyme essential for inserting the viral DNA into the host cell's genome, a critical step in the viral replication cycle.[19][20] Allosteric inhibitors of integrase (ALLINIs) bind to a site distinct from the active site, inducing aberrant multimerization of the enzyme and blocking its function.[21] 5,6,7,8-Tetrahydro-1,6-naphthyridine derivatives have been identified as potent ALLINIs.
| Compound Class | Target | Assay Type | Potency (IC₅₀) | Reference |
| Naphthyridine-containing INSTIs | HIV-1 Integrase | Strand Transfer | 2.7 - 19 nM | [22] |
| 5-Hydroxypyrido[2,3-b]pyrazin-6(5H)-one | HIV-1 Integrase | Enzyme Inhibition | 0.22 - 0.25 µM |
The integration process involves two main catalytic steps performed by the integrase enzyme: 3'-processing and strand transfer.[23]
-
3'-Processing: Integrase binds to the ends of the linear viral DNA and cleaves a dinucleotide from each 3' end.
-
Strand Transfer: The integrase-DNA complex enters the host cell nucleus, where the integrase catalyzes the covalent insertion of the processed viral DNA ends into the host chromosome.[19]
Tetrahydronaphthyridine-based strand transfer inhibitors (INSTIs) chelate essential magnesium ions in the enzyme's active site, preventing the binding of host DNA and blocking the strand transfer step.[22]
Inhibition of EphB4 Tyrosine Kinase
The Eph receptor tyrosine kinases and their ephrin ligands are crucial for cell-cell communication, playing roles in angiogenesis, neuronal guidance, and cancer progression. EphB4 is a receptor tyrosine kinase that has been implicated in tumor growth and angiogenesis.[24][25] Tetrahydronaphthyridine derivatives have been explored as inhibitors of EphB4's kinase activity.
EphB4 is activated upon binding its ligand, ephrinB2, leading to receptor dimerization and autophosphorylation of tyrosine residues in its intracellular kinase domain. This phosphorylation creates docking sites for SH2 domain-containing proteins, initiating downstream signaling cascades, most notably the PI3K-Akt and MAPK/ERK pathways, which regulate cell proliferation, migration, and survival.[26][27][28] ATP-competitive inhibitors, including those with a tetrahydronaphthyridine core, bind to the kinase domain's ATP-binding pocket, preventing autophosphorylation and blocking all subsequent downstream signaling.
This protocol describes a method to measure the kinase activity of EphB4 and its inhibition by test compounds, using a luminescent assay that quantifies ATP consumption (e.g., ADP-Glo™ Kinase Assay).[29][30]
-
Reagent Preparation: Prepare reagents: purified recombinant human EphB4 enzyme, a suitable protein substrate (e.g., Poly(Glu,Tyr) 4:1), ATP, and kinase assay buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Compound Plating: Dispense serial dilutions of the tetrahydronaphthyridine test compounds into a 96-well white plate. Include "no inhibitor" controls (for 100% activity) and "no enzyme" controls (for background).
-
Kinase Reaction Initiation: Add the EphB4 enzyme and substrate mixture to all wells. To initiate the reaction, add ATP. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination & ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP formed. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the log concentration of the compound and fit the data with a non-linear regression model to determine the IC₅₀ value.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tetrahydronaphthyridine and dihydronaphthyridinone ethers as positive allosteric modulators of the metabotropic glutamate receptor 5 (mGlu₅) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tetrahydronaphthyridine and Dihydronaphthyridinone Ethers As Positive Allosteric Modulators of the Metabotropic Glutamate Receptor 5 (mGlu5) | Semantic Scholar [semanticscholar.org]
- 12. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. jneurosci.org [jneurosci.org]
- 17. Functional Impact of Allosteric Agonist Activity of Selective Positive Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 in Regulating Central Nervous System Function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Integrase and integration: biochemical activities of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. HIV integration - Wikipedia [en.wikipedia.org]
- 21. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]
- 22. HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]
- 24. EphrinB2–EphB4 Signaling in Neurooncological Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Role of EphrinB2-EphB4 Signalling Pathway in Regeneration of Inflammatory Bone Defect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Ephrin B2/EphB4 pathway in hepatic stellate cells stimulates Erk-dependent VEGF production and sinusoidal endothelial cell recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. EphB2 and EphB4 receptors forward signaling promotes SDF-1–induced endothelial cell chemotaxis and branching remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 29. bpsbioscience.com [bpsbioscience.com]
- 30. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine from Methyl 5-bromo-6-fluoronicotinate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the multi-step synthesis of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine, a valuable building block in medicinal chemistry, starting from methyl 5-bromo-6-fluoronicotinate. The synthetic route involves a four-step sequence: nucleophilic aromatic substitution, intramolecular cyclization, lactam reduction, and deprotection.
Synthetic Pathway Overview
The overall synthetic scheme is outlined below, detailing the transformation from the starting material to the final product through key intermediates.
Application Notes and Protocols for Sonogashira Coupling with 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][3] The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a significant heterocyclic motif present in numerous biologically active compounds. The functionalization of this core structure via Sonogashira coupling of the corresponding bromo-derivative, 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine, opens avenues for the creation of novel analogues with potential therapeutic applications, such as potent and selective phosphodiesterase type 4D (PDE4D) inhibitors.[4]
This document provides a detailed protocol for the Sonogashira coupling of this compound with various terminal alkynes. It includes recommended reaction conditions, a summary of expected outcomes based on related literature, and a generalized experimental workflow.
Reaction Principle
The Sonogashira coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps include the oxidative addition of the aryl bromide to the palladium(0) complex, followed by a transmetalation step with a copper(I) acetylide (formed from the terminal alkyne, a copper(I) salt, and a base), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[3] Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[1][5]
Experimental Protocols
General Considerations
Due to the sensitivity of the catalysts to oxygen, all reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[6] Solvents should be anhydrous and degassed prior to use. The reactivity of aryl bromides in Sonogashira coupling is generally lower than that of aryl iodides and may require higher temperatures for efficient conversion.[2][3]
Protocol 1: Classical Sonogashira Coupling (with Copper Co-catalyst)
This protocol is a standard method for the Sonogashira coupling of aryl bromides.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (0.01-0.05 equiv), and CuI (0.02-0.10 equiv).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous, degassed solvent, followed by the amine base (2.0-3.0 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when dealing with sensitive substrates or to prevent the formation of homocoupled alkyne byproducts.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., PPh₃, XPhos, SPhos)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like pyrrolidine)
-
Anhydrous solvent (e.g., THF, dioxane, DMF, NMP)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (0.01-0.05 equiv), and the phosphine ligand (0.02-0.10 equiv).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous, degassed solvent and the base (2.0-3.0 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Stir the reaction mixture at room temperature or heat to 80-120 °C, monitoring the progress by TLC or LC-MS.
-
Follow the workup and purification steps as described in Protocol 1.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of heterocyclic bromides, which can be used as a starting point for the optimization of the reaction with this compound.
| Entry | Aryl Bromide | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | - | Et₃N | THF | 65 | 12 | 85 | General Protocol |
| 2 | 4-Bromoisoquinoline | 1-Hexyne | Pd(OAc)₂ (5) | PPh₃ (10) | Cs₂CO₃ | Dioxane | 100 | 16 | 78 | Adapted from[5] |
| 3 | 3-Bromoquinoline | (Trimethylsilyl)acetylene | Pd(PPh₃)₄ (3) | - | Et₃N | DMF | 80 | 8 | 92 | General Protocol |
| 4 | 2-Bromothiophene | Cyclopropylacetylene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene | 110 | 24 | 65 | Adapted from[5] |
Mandatory Visualization
Caption: Experimental workflow for the Sonogashira coupling reaction.
Concluding Remarks
The Sonogashira coupling of this compound provides a versatile and efficient route for the synthesis of a diverse library of alkynyl-substituted derivatives. The choice between a classical copper-co-catalyzed or a copper-free protocol will depend on the specific alkyne coupling partner and the desired reaction conditions. Optimization of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. The protocols and data presented herein serve as a valuable starting point for researchers in the field of medicinal chemistry and drug development.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has become a cornerstone in medicinal chemistry and drug development for the synthesis of aryl and heteroaryl amines, which are prevalent motifs in a vast array of pharmaceutical agents. The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a significant heterocyclic core found in various biologically active molecules. The ability to efficiently introduce amino substituents at the 3-position of this scaffold via Buchwald-Hartwig amination opens up extensive possibilities for generating novel analogues with potential therapeutic applications.
These application notes provide a comprehensive overview and generalized protocols for the Buchwald-Hartwig amination of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine with various primary and secondary amines. While specific experimental data for this exact substrate is not extensively published, the provided conditions are based on well-established procedures for structurally similar 3-bromopyridines and other heteroaryl bromides, offering a robust starting point for reaction optimization.[1][3]
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the heteroaryl bromide to a Pd(0) complex, followed by coordination of the amine.[4] Subsequent deprotonation by a base forms a palladium-amido intermediate, which then undergoes reductive elimination to yield the desired N-heteroaryl amine product and regenerate the active Pd(0) catalyst.[5] The choice of ligand, base, and solvent is crucial for the success of the reaction, influencing reaction rates, yields, and substrate scope.[6]
Recommended Reaction Conditions
The successful amination of this compound will be highly dependent on the specific amine coupling partner and the careful optimization of reaction parameters. The following table summarizes common conditions that have proven effective for the Buchwald-Hartwig amination of related bromopyridines and can serve as a starting point for optimization.
| Parameter | Recommended Conditions | Notes |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate) | Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ to the active Pd(0) species.[5] |
| Ligand | BINAP, Xantphos, XPhos, RuPhos, BrettPhos | The choice of ligand is critical. For primary amines, ligands like BrettPhos have shown good results.[4] For secondary amines, a range of biarylphosphine ligands can be effective.[6] |
| Base | NaOtBu (Sodium tert-butoxide), K₃PO₄ (Potassium phosphate), Cs₂CO₃ (Cesium carbonate) | Strong, non-nucleophilic bases are typically required. NaOtBu is a common choice, but weaker bases like K₃PO₄ or Cs₂CO₃ can be effective with certain ligand systems and may be preferable for sensitive substrates.[7] |
| Solvent | Toluene, Dioxane, THF (Tetrahydrofuran) | Anhydrous, deoxygenated solvents are essential. Toluene is a widely used solvent for these reactions.[3] |
| Temperature | 80 - 110 °C | The reaction temperature will need to be optimized. Higher temperatures are often required for less reactive substrates.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | The palladium catalyst is sensitive to oxygen, so maintaining an inert atmosphere is crucial for catalytic activity.[3] |
Experimental Protocols
The following is a generalized protocol for the Buchwald-Hartwig amination of this compound. Note: This protocol should be considered a starting point, and optimization of stoichiometry, catalyst/ligand loading, base, solvent, temperature, and reaction time will likely be necessary for each specific amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP or a Buchwald ligand)
-
Base (e.g., NaOtBu)
-
Anhydrous, deoxygenated solvent (e.g., Toluene)
-
Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation of the Reaction Vessel: To a dry Schlenk tube under an inert atmosphere of argon or nitrogen, add the palladium precatalyst (e.g., 1-5 mol% Pd) and the phosphine ligand (e.g., 1.2-2.4 equivalents relative to Pd).
-
Addition of Reagents: Add the base (e.g., 1.4-2.0 equivalents) to the Schlenk tube, followed by this compound (1.0 equivalent).
-
Solvent and Amine Addition: Add the anhydrous, deoxygenated solvent (e.g., toluene, to achieve a concentration of ~0.1-0.5 M). Finally, add the amine (1.1-1.5 equivalents) via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[1]
-
Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique such as TLC, LC-MS, or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride or water.
-
Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the desired 3-amino-5,6,7,8-tetrahydro-1,6-naphthyridine product.
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle them under an inert atmosphere.
-
Many organic solvents are flammable and should be handled in a well-ventilated fume hood away from ignition sources.
-
Bases such as sodium tert-butoxide are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Boc Protection of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-Boc protection of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine is a crucial step in the synthesis of various biologically active molecules. The resulting compound, tert-butyl this compound-6-carboxylate, serves as a key intermediate in the development of novel therapeutics, including kinase inhibitors and agents targeting the central nervous system. The tert-butyloxycarbonyl (Boc) protecting group is widely employed in organic synthesis due to its stability under various reaction conditions and its facile removal under mild acidic conditions. This document provides detailed protocols for the N-Boc protection of this substrate, along with relevant data and workflow visualizations.
Chemical Data and Properties
A summary of the key chemical properties for the starting material and the protected product is provided below for easy reference.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 625100-00-7 | C₈H₉BrN₂ | 213.07 |
| tert-Butyl this compound-6-carboxylate | 1184950-48-8 | C₁₃H₁₇BrN₂O₂ | 313.19 |
Experimental Protocols
Two effective protocols for the N-Boc protection of this compound are presented below. Protocol 1 is based on a standard method using a biphasic solvent system, while Protocol 2 offers an alternative, environmentally friendly approach using an aqueous solvent system.
Protocol 1: N-Boc Protection using a Biphasic Toluene/Water System
This protocol is adapted from a procedure used for a similar tetrahydronaphthyridine scaffold and is suitable for standard laboratory synthesis.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent).
-
Add toluene and water to the flask.
-
Add potassium carbonate (K₂CO₃) (2.0 equivalents) to the mixture.
-
To this stirred suspension, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in toluene dropwise at room temperature.
-
Stir the resulting mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with toluene.
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain tert-butyl this compound-6-carboxylate as a pure solid.
Protocol 2: Catalyst-Free N-Boc Protection in an Aqueous System
This protocol presents a greener alternative, minimizing the use of organic solvents.[1]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Acetone
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in a mixture of deionized water and a minimal amount of acetone (e.g., 9.5:0.5 v/v) with stirring at room temperature.[1]
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.2 equivalents) to the solution.
-
Stir the mixture at room temperature. The reaction is typically complete within 15-30 minutes. Monitor the reaction progress by TLC.[1]
-
Upon completion, add dichloromethane to the reaction mixture and transfer to a separatory funnel.[1]
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.[1]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to afford the pure N-Boc protected product.[1]
Experimental Workflow and Logic
The following diagrams illustrate the key stages of the N-Boc protection process, from the initial reaction setup to the final purification of the target compound.
Caption: Experimental workflow for the N-Boc protection reaction.
Caption: Logical relationship of the N-Boc protection in a synthetic pathway.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine is a versatile bicyclic heteroaromatic building block increasingly utilized in medicinal chemistry for the development of novel kinase inhibitors.[1] Its unique structural framework and the presence of a reactive bromine atom at the 3-position make it an ideal scaffold for generating libraries of compounds with diverse functionalities. The tetrahydro-1,6-naphthyridine core is a recognized pharmacophore in kinase inhibitor design, with derivatives showing activity against various kinase targets, including Cyclin-Dependent Kinase 5 (CDK5) and Fibroblast Growth Factor Receptor (FGFR).[2][3]
The bromine atom serves as a convenient handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) at a key position for kinase binding. These application notes provide an overview of the utility of this compound in kinase inhibitor synthesis, alongside detailed protocols for its functionalization.
Application Notes
The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile framework for designing ligands for various biological targets. In the context of kinase inhibitors, the nitrogen atoms of the naphthyridine core can act as hydrogen bond acceptors, mimicking the hinge-binding interactions of the native ATP ligand in the kinase active site. The 5,6,7,8-tetrahydro modification provides a three-dimensional character to the otherwise planar naphthyridine core, which can be advantageous for achieving higher binding affinity and selectivity.
Key Advantages of Using this compound:
-
Versatile Synthetic Handle: The bromine atom at the 3-position is amenable to a variety of cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and amino substituents.
-
Structural Rigidity and 3D Character: The tetrahydro-naphthyridine core offers a degree of conformational constraint, which can be beneficial for binding to the kinase active site.
-
Access to Diverse Chemical Space: The ability to easily modify the 3-position allows for the rapid generation of compound libraries to probe the SAR and optimize for potency and selectivity.
Structure-Activity Relationship (SAR) Insights from 1,6-Naphthyridine Analogs:
While specific SAR studies starting from this compound are not extensively published, data from related 1,6-naphthyridine kinase inhibitors provide valuable insights. For instance, in a series of 3-aryl-1,6-naphthyridine-2,7-diamines targeting FGFR1, the nature of the aryl substituent at the 3-position was found to be critical for both potency and selectivity.[2]
-
3-Phenyl analogues showed broad activity against c-Src, FGFR, and PDGFR tyrosine kinases.
-
3-(2,6-Dichlorophenyl) analogues exhibited selectivity for c-Src and FGFR.
-
3-(3,5-Dimethoxyphenyl) derivatives displayed high selectivity for FGFR.[2]
This highlights the importance of the substituent at the 3-position in directing the selectivity profile of the inhibitor.
Data Presentation
The following table summarizes the inhibitory activities of a series of 3-substituted-1,6-naphthyridine-2,7-diamine derivatives against various tyrosine kinases, demonstrating the impact of the C3-substituent on potency and selectivity.[2]
| Compound ID | C3-Substituent | FGFR IC50 (µM) | PDGFR IC50 (µM) | c-Src IC50 (µM) |
| 1 | Phenyl | 0.043 | 0.057 | 0.038 |
| 2 | 2,6-Dichlorophenyl | 0.015 | >10 | 0.009 |
| 3 | 3,5-Dimethoxyphenyl | 0.031 | >10 | >10 |
Experimental Protocols
The following are generalized protocols for the functionalization of this compound via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These protocols are based on established procedures for similar heterocyclic systems and should be optimized for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-5,6,7,8-tetrahydro-1,6-naphthyridines
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
To an oven-dried round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and sodium carbonate (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio of dioxane to water). The reaction mixture should be a suspension.
-
Degas the mixture by bubbling the inert gas through the suspension for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5,6,7,8-tetrahydro-1,6-naphthyridine.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 3-Amino-5,6,7,8-tetrahydro-1,6-naphthyridines
This protocol provides a general method for the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 equivalents), Xantphos (0.04 equivalents), and sodium tert-butoxide (1.4 equivalents).
-
Add this compound (1.0 equivalent) and the desired amine (1.2 equivalents).
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at 90-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-amino-5,6,7,8-tetrahydro-1,6-naphthyridine derivative.
Visualizations
Caption: Synthetic routes to kinase inhibitors.
Caption: General experimental workflow.
Caption: Kinase signaling pathway inhibition.
References
- 1. 3-BROMO-5, 6, 7, 8-TETRAHYDRO-1, 6-NAPHTHYRIDINE [myskinrecipes.com]
- 2. 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and related 2-urea derivatives are potent and selective inhibitors of the FGF receptor-1 tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Development of CNS Agents from 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, recognized for its potential in the development of therapeutic agents targeting the central nervous system (CNS). Its rigid, bicyclic framework allows for the precise spatial orientation of substituents, making it an attractive core for designing ligands with high affinity and selectivity for various CNS receptors and enzymes. The strategic introduction of a bromine atom at the 3-position of this scaffold provides a versatile chemical handle for further molecular elaboration through various cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for CNS drug discovery programs. This document provides an overview of the synthetic utility of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine and outlines general protocols for the development of novel CNS agents.
Synthetic Utility and Strategy
This compound serves as a key intermediate for the synthesis of a variety of 3-substituted analogs. The bromine atom is amenable to functionalization via common and robust palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods allow for the introduction of a wide range of aryl, heteroaryl, and amino moieties at the 3-position, which is crucial for modulating the pharmacological properties of the resulting compounds and for establishing structure-activity relationships (SAR).
A general workflow for the development of CNS agents from this starting material is depicted below.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the synthesis of 3-aryl-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives.
Materials:
-
N-Protected this compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water, Toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add N-protected this compound (1.0 eq.), the arylboronic acid or ester (1.1-1.5 eq.), palladium catalyst (0.05-0.1 eq.), and base (2.0-3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Perform N-deprotection under appropriate conditions (e.g., TFA in DCM for Boc group removal).
-
Purify the final product as necessary.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the synthesis of 3-amino-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives.
Materials:
-
N-Protected this compound
-
Amine
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, G3-XPhos)
-
Ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the palladium pre-catalyst and ligand.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the solvent, followed by the N-protected this compound, the amine, and the base.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Proceed with N-deprotection as described in Protocol 1.
Protocol 3: In Vitro CNS Receptor Binding Assay (General)
This protocol provides a general framework for assessing the binding affinity of synthesized compounds to a specific CNS receptor target using a radioligand competition assay.
Materials:
-
Cell membranes expressing the target CNS receptor
-
Radioligand specific for the target receptor
-
Test compounds (synthesized 3-substituted-5,6,7,8-tetrahydro-1,6-naphthyridine analogs)
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Assay buffer
-
96-well plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Initiate the binding reaction by adding the radioligand to all wells.
-
Incubate the plate for a predetermined time at a specific temperature to reach equilibrium.
-
Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter mat and add scintillation fluid to each filter spot.
-
Measure the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition of specific binding for each concentration of the test compound.
-
Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
Data Presentation
Quantitative data from the in vitro and in vivo studies should be summarized in tables to facilitate comparison and SAR analysis.
Table 1: In Vitro Binding Affinities of 3-Substituted-5,6,7,8-tetrahydro-1,6-naphthyridine Analogs for CNS Target X
| Compound ID | R-Group at 3-position | Kᵢ (nM) ± SEM |
| Parent | -Br | >10,000 |
| 1a | Phenyl | 150.5 ± 12.3 |
| 1b | 4-Chlorophenyl | 25.2 ± 3.1 |
| 1c | 4-Methoxyphenyl | 89.7 ± 9.5 |
| 2a | Aniline | 55.6 ± 6.8 |
| 2b | N-methylaniline | 78.1 ± 8.2 |
Signaling Pathways and Logical Relationships
The interaction of a novel ligand with its CNS target can modulate various downstream signaling pathways. The specific pathway will depend on the nature of the receptor (e.g., GPCR, ion channel).
Conclusion
This compound is a valuable and versatile starting material for the development of novel CNS agents. Its utility in modern cross-coupling reactions allows for the generation of diverse chemical libraries. The systematic application of the synthetic and screening protocols outlined in this document can facilitate the identification and optimization of lead compounds with therapeutic potential for a range of neurological and psychiatric disorders. Further investigation is warranted to fully explore the potential of this scaffold in CNS drug discovery.
Application Notes and Protocols for the Combinatorial Library Synthesis Utilizing 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a variety of biologically active agents. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with functional groups to interact with biological targets. The bromine atom at the 3-position of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine serves as a versatile synthetic handle, enabling the generation of diverse compound libraries through various cross-coupling reactions. This document provides detailed application notes and protocols for the use of this key building block in combinatorial library synthesis, a cornerstone of modern drug discovery.[1][2][3] The methodologies described herein are geared towards the efficient generation of novel chemical entities for screening and lead optimization.
Core Scaffold: this compound
This compound is a key intermediate for the synthesis of a wide array of substituted naphthyridine derivatives.[1] Its structure is amenable to diversification at both the 3-position (via the bromo group) and the 6-position (secondary amine). This dual functionality allows for the creation of extensive and structurally diverse combinatorial libraries. The tetrahydropyridine ring often imparts favorable pharmacokinetic properties, making this scaffold particularly attractive for the development of central nervous system (CNS) agents and kinase inhibitors.[2]
Key Reactions for Library Synthesis
The generation of a combinatorial library from this compound typically involves a two-step diversification strategy. First, the bromo group is functionalized, most commonly through a Suzuki-Miyaura cross-coupling reaction. Subsequently, the secondary amine at the 6-position can be derivatized using a variety of reactions, such as amide bond formation, sulfonylation, or reductive amination.
Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds. In the context of the this compound scaffold, this reaction allows for the introduction of a wide range of aryl and heteroaryl moieties at the 3-position, significantly expanding the chemical space of the resulting library.
Amide and Sulfonamide Formation
Following the Suzuki-Miyaura coupling, the secondary amine at the 6-position of the naphthyridine core can be readily acylated or sulfonylated.[1] These reactions are well-suited for combinatorial synthesis due to their high efficiency and the vast commercial availability of carboxylic acids, acyl chlorides, and sulfonyl chlorides. This allows for the systematic variation of the substituent at this position, which can be crucial for modulating the biological activity and physicochemical properties of the final compounds.
Data Presentation: Illustrative Combinatorial Library
The following table summarizes hypothetical data for a representative combinatorial library synthesized from this compound. This illustrates how quantitative data from a library synthesis campaign can be structured for clear comparison of yields, purity, and biological activity.
| Entry | R1-Boronic Acid | R2-COOH or R2-SO2Cl | Reaction Type (Step 2) | Yield (%) | Purity (%) (LC-MS) | Kinase Inhibition IC50 (nM) |
| 1 | Phenylboronic acid | Acetic acid | Amide Coupling | 85 | >95 | 550 |
| 2 | Phenylboronic acid | Benzoic acid | Amide Coupling | 82 | >95 | 230 |
| 3 | Phenylboronic acid | Methanesulfonyl chloride | Sulfonamide Formation | 91 | >95 | 150 |
| 4 | 4-Methoxyphenylboronic acid | Acetic acid | Amide Coupling | 88 | >95 | 420 |
| 5 | 4-Methoxyphenylboronic acid | Benzoic acid | Amide Coupling | 84 | >95 | 180 |
| 6 | 4-Methoxyphenylboronic acid | Methanesulfonyl chloride | Sulfonamide Formation | 93 | >95 | 95 |
| 7 | Thiophen-3-ylboronic acid | Acetic acid | Amide Coupling | 79 | >95 | 310 |
| 8 | Thiophen-3-ylboronic acid | Benzoic acid | Amide Coupling | 75 | >95 | 110 |
| 9 | Thiophen-3-ylboronic acid | Methanesulfonyl chloride | Sulfonamide Formation | 85 | >95 | 50 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting bromide).
-
Stir the reaction mixture at 90 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-5,6,7,8-tetrahydro-1,6-naphthyridine.
Protocol 2: General Procedure for Parallel Amide Coupling
This protocol is designed for the parallel synthesis of an amide library in a 24-well plate format.
Materials:
-
Stock solution of a 3-aryl-5,6,7,8-tetrahydro-1,6-naphthyridine (from Protocol 1) in DMF (0.2 M)
-
A diverse set of carboxylic acids
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
24-well reaction block with sealing mat
Procedure:
-
To each well of the 24-well reaction block, add the carboxylic acid (0.1 mmol, 1.2 eq).
-
To each well, add a solution of HATU in DMF (0.1 mmol, 1.2 eq).
-
Add DIPEA to each well (0.2 mmol, 2.4 eq).
-
Allow the activation to proceed for 15 minutes at room temperature.
-
Add the stock solution of the 3-aryl-5,6,7,8-tetrahydro-1,6-naphthyridine (0.083 mmol, 1.0 eq) to each well.
-
Seal the reaction block and shake at room temperature for 16 hours.
-
Quench the reactions by adding water to each well.
-
Extract the products using ethyl acetate.
-
The organic extracts can be concentrated and purified by preparative HPLC-MS.
Protocol 3: General Procedure for Parallel Sulfonamide Formation
This protocol outlines a method for the parallel synthesis of a sulfonamide library.
Materials:
-
Stock solution of a 3-aryl-5,6,7,8-tetrahydro-1,6-naphthyridine (from Protocol 1) in Dichloromethane (DCM) (0.2 M)
-
A diverse set of sulfonyl chlorides
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
24-well reaction block with sealing mat
Procedure:
-
To each well of the 24-well reaction block, add the stock solution of the 3-aryl-5,6,7,8-tetrahydro-1,6-naphthyridine (0.1 mmol, 1.0 eq).
-
Add triethylamine (0.15 mmol, 1.5 eq) to each well.
-
Add a solution of the sulfonyl chloride in DCM (0.11 mmol, 1.1 eq) to each well.
-
Seal the reaction block and shake at room temperature for 12 hours.
-
Quench the reactions by adding saturated aqueous sodium bicarbonate to each well.
-
Extract the products with DCM.
-
The organic extracts can be concentrated and purified by preparative HPLC-MS.
Visualizations
References
- 1. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of PET Ligands Using 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine is a versatile heterocyclic building block with significant potential in the development of novel positron emission tomography (PET) ligands.[1] Its structure is amenable to various chemical modifications, making it an attractive scaffold for targeting a range of biological entities. This document provides detailed protocols for the synthesis and radiolabeling of PET ligands derived from this precursor, with a particular focus on the development of inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair mechanisms.[2][3][4][5] The dysregulation of PARP is implicated in various cancers, making it a prime target for therapeutic and diagnostic agents.[5][6]
The following sections outline proposed synthetic routes and radiolabeling strategies for creating Carbon-11 and Fluorine-18 labeled PET ligands based on the this compound core. These protocols are based on established palladium-catalyzed cross-coupling reactions and standard radiolabeling methodologies.
Synthetic and Radiolabeling Workflow
A proposed workflow for the preparation of a PARP inhibitor PET ligand from this compound is outlined below. The synthesis involves an initial functionalization of the bromo-scaffold to introduce a suitable precursor for radiolabeling, followed by the introduction of the radionuclide ([11C] or [18F]).
Experimental Protocols
Protocol 1: Synthesis of a Hydroxymethyl Precursor for Radiolabeling
This protocol describes a potential route to a key intermediate for subsequent radiolabeling, using a Suzuki coupling reaction.
Materials:
-
This compound
-
(4-(Hydroxymethyl)phenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), (4-(hydroxymethyl)phenyl)boronic acid (1.2 eq), and K2CO3 (2.0 eq).
-
Add a solution of Pd(OAc)2 (0.05 eq) and PPh3 (0.1 eq) in 1,4-dioxane.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the hydroxymethyl precursor.
Protocol 2: [11C]Carbonylation for the Synthesis of a [11C]Amide PET Ligand
This protocol outlines the radiolabeling of a conceptual amino-functionalized precursor with [11C]CO.
Materials:
-
Amino-functionalized 5,6,7,8-tetrahydro-1,6-naphthyridine precursor
-
[11C]Carbon monoxide ([11C]CO)
-
[Pd(Xantphos)Cl2]
-
Toluene
-
High-performance liquid chromatography (HPLC) system for purification
Procedure:
-
Produce [11C]CO from cyclotron-produced [11C]CO2 via reduction over a heated molybdenum or zinc column.[7]
-
Trap the [11C]CO in a solution of the amino-functionalized precursor and [Pd(Xantphos)Cl2] in toluene at room temperature.[8][9]
-
Heat the reaction mixture at 100 °C for 5 minutes.
-
Cool the reaction vessel and purify the crude product using semi-preparative HPLC.
-
Collect the fraction containing the [11C]amide PET ligand.
-
Formulate the final product in a sterile saline solution for injection.
Protocol 3: [18F]Fluoroethylation for the Synthesis of a [18F]PET Ligand
This protocol describes the radiolabeling of a conceptual hydroxy-functionalized precursor with [18F]fluoroethyl tosylate.
Materials:
-
Hydroxy-functionalized 5,6,7,8-tetrahydro-1,6-naphthyridine precursor
-
[18F]Fluoroethyl tosylate
-
Sodium hydride (NaH)
-
Dimethylformamide (DMF)
-
HPLC system for purification
Procedure:
-
Synthesize [18F]fluoroethyl tosylate from [18F]fluoride.[10]
-
To a solution of the hydroxy-functionalized precursor in DMF, add NaH at 0 °C.
-
Stir the mixture for 15 minutes at room temperature.
-
Add the [18F]fluoroethyl tosylate and heat the reaction mixture to 95 °C for 10 minutes.[10]
-
Cool the reaction and purify the crude product by semi-preparative HPLC.
-
Collect the fraction corresponding to the [18F]PET ligand.
-
Formulate the purified product in sterile saline.
Quantitative Data Summary
The following tables summarize expected quantitative data for the synthesis and radiolabeling of PET ligands based on the this compound scaffold. These values are derived from literature on structurally similar compounds.[11][12][13]
Table 1: Precursor Synthesis
| Reaction Step | Product | Typical Yield (%) | Purity (%) |
| Suzuki Coupling | Hydroxymethyl Precursor | 60-80 | >95 |
Table 2: Radiolabeling and Final Product Characteristics
| Parameter | [11C]PET Ligand | [18F]PET Ligand |
| Radiochemical Yield (decay-corrected) | 30-50% | 20-40% |
| Molar Activity (GBq/µmol) | > 70 | > 50 |
| Radiochemical Purity | > 98% | > 98% |
| Synthesis Time (from EOB) | 30-40 min | 50-60 min |
Signaling Pathway
PET ligands based on the this compound scaffold are promising candidates for imaging PARP-1 expression. PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[2][3][5] Inhibition of PARP-1 leads to the accumulation of unrepaired SSBs, which can be converted to double-strand breaks (DSBs) during DNA replication.[4][5] In cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to cell death through a process known as synthetic lethality.[4][5]
In Vitro and In Vivo Evaluation
Following successful synthesis and radiolabeling, the novel PET ligands should be subjected to rigorous in vitro and in vivo evaluation to determine their potential as imaging agents.
In Vitro Studies:
-
Binding Affinity and Selectivity: Competitive binding assays using cell lines with varying levels of PARP-1 expression can determine the binding affinity (Kd or IC50) and selectivity of the new ligands.[14]
-
Autoradiography: In vitro autoradiography on tissue sections from relevant disease models (e.g., tumor xenografts) can visualize the specific binding of the radiotracer to the target.[12][15]
-
Cellular Uptake: Studies using cancer cell lines can quantify the cellular uptake and retention of the radioligand.
In Vivo Studies:
-
PET Imaging: PET scans in animal models (e.g., mice bearing tumor xenografts) are essential to evaluate the biodistribution, pharmacokinetics, and tumor-targeting ability of the PET ligand.[11][16][17]
-
Blocking Studies: Co-injection of a non-radiolabeled PARP inhibitor can be used to demonstrate the specificity of the radiotracer's uptake in target tissues.[11]
-
Metabolite Analysis: Analysis of blood and tissue samples at various time points post-injection is necessary to determine the metabolic stability of the PET ligand.[12]
These comprehensive evaluations will be crucial in establishing the utility of PET ligands derived from this compound for non-invasive imaging of PARP-1 expression and for facilitating drug development in oncology.
References
- 1. This compound hydrochloride [myskinrecipes.com]
- 2. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent progress in [11C]carbon dioxide ([11C]CO2) and [11C]carbon monoxide ([11C]CO) chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Reactive Palladium-Ligand Complexes for 11C-Carbonylation at Ambient Pressure: A Breakthrough in Carbon-11 Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. d-nb.info [d-nb.info]
- 15. In vitro evaluation of PET radiotracers reflecting multidimensionality of Alzheimer’s disease: building more roadmaps for clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of in vivo and in vitro binding property of a novel candidate PET tracer for CSF1R imaging and comparison with two currently-used CSF1R-PET tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for Cross-Coupling Reactions Involving 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the functionalization of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine via palladium-catalyzed cross-coupling reactions. The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a key structural motif in medicinal chemistry, and the ability to introduce diverse substituents at the 3-position is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutics. This document covers Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, offering detailed methodologies, expected outcomes, and the underlying chemical principles.
Introduction to Cross-Coupling Reactions on the Tetrahydro-1,6-naphthyridine Core
The this compound moiety is a versatile building block in pharmaceutical research, serving as a key intermediate in the synthesis of biologically active compounds. Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of this core, allowing for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance. These reactions enable the introduction of a wide array of chemical functionalities, which is essential for tuning the pharmacological properties of lead compounds.
Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-5,6,7,8-tetrahydro-1,6-naphthyridines
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds, pairing the bromo-naphthyridine with various aryl and heteroaryl boronic acids or esters. This reaction is widely used to explore the impact of different aromatic substituents on the biological activity of the core scaffold.
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 95 | 3.5 | 85-95 (estimated) |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 80-90 (estimated) |
| 3 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 75-85 (estimated) |
| 4 | Potassium trifluorovinylborate | Pd(dppf)Cl₂ (0.7) | - | DIPEA | 1-Propanol | 95 | 3.5 | 91[1] |
Note: Yields for entries 1-3 are estimated based on typical Suzuki-Miyaura couplings of similar heterocyclic bromides. Entry 4 is based on a closely related vinylation reaction.[1]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the vinylation of a related chloropyridine derivative.[1]
Materials:
-
This compound (1.0 equiv)
-
Aryl boronic acid or ester (1.2 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the aryl boronic acid/ester, and K₂CO₃.
-
Add Pd(dppf)Cl₂ to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 95 °C and stir for 3.5-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5,6,7,8-tetrahydro-1,6-naphthyridine.
Buchwald-Hartwig Amination: Synthesis of 3-Amino-5,6,7,8-tetrahydro-1,6-naphthyridines
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, allowing for the coupling of this compound with a diverse range of primary and secondary amines. This reaction is crucial for introducing amine functionalities, which are common pharmacophores in drug candidates.
Quantitative Data Summary: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS | 1,4-Dioxane | 100 | 16 | 70-80 (estimated) |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 18 | 75-85 (estimated) |
| 3 | Cyclopentylamine | BrettPhos-precatalyst (5) | - | LiHMDS | 1,4-Dioxane | 100 | 16 | 78[2] |
| 4 | Benzylamine | BrettPhos-precatalyst (5) | - | LiHMDS | 1,4-Dioxane | 100 | 16 | 65-75 (estimated) |
Note: Yields for entries 1, 2, and 4 are estimated based on typical Buchwald-Hartwig aminations of similar heteroaryl bromides. Entry 3 is based on the coupling of cyclopentylamine with 3-bromo-2-aminopyridine.[2]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is based on procedures for the amination of related halo-pyridines and halo-naphthyridines.[2][3][4]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
RuPhos (0.04 equiv)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equiv)
-
1,4-Dioxane (anhydrous)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ and RuPhos.
-
Add this compound and LiHMDS.
-
Add anhydrous 1,4-dioxane, followed by the amine.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 16-24 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 3-amino-5,6,7,8-tetrahydro-1,6-naphthyridine.
Sonogashira Coupling: Synthesis of 3-Alkynyl-5,6,7,8-tetrahydro-1,6-naphthyridines
The Sonogashira coupling provides a direct route to 3-alkynyl substituted tetrahydro-1,6-naphthyridines by reacting the bromo-derivative with a terminal alkyne. This reaction is valuable for introducing rigid, linear linkers or for further functionalization of the alkyne moiety.
Quantitative Data Summary: Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 16 | 80-90 (estimated) |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | 1,4-Dioxane | 80 | 12 | 85-95 (estimated) |
| 3 | Propargyl alcohol | Pd(PPh₃)₄ (2) | CuI (4) | DIPA | DMF | 50 | 6 | 70-80 (estimated) |
| 4 | 1-Octyne | Pd(OAc)₂ (1) / SPhos (2) | - | Cs₂CO₃ | Acetonitrile | 80 | 12 | 75-85 (estimated) |
Note: Yields are estimated based on general Sonogashira coupling protocols for similar substrates.
Experimental Protocol: Sonogashira Coupling
This protocol is a general procedure adapted from known Sonogashira couplings of bromo-heterocycles.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a degassed solution of this compound in a mixture of THF and Et₃N (2:1), add Pd(PPh₃)₄ and CuI.
-
Degas the reaction mixture for an additional 5 minutes.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature for 16 hours or until completion as monitored by TLC.
-
Filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the 3-alkynyl-5,6,7,8-tetrahydro-1,6-naphthyridine.
Heck Reaction: Synthesis of 3-Alkenyl-5,6,7,8-tetrahydro-1,6-naphthyridines
The Heck reaction enables the coupling of this compound with various alkenes to form substituted olefins. This reaction is particularly useful for introducing vinyl groups that can serve as handles for further synthetic transformations.
Quantitative Data Summary: Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 70-80 (estimated) |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | - | NaOAc | NMP | 140 | 18 | 75-85 (estimated) |
| 3 | Ethylene (1.0 MPa) | Pd₂(dba)₃ (0.5) | P(Cy)₃ (2) | N-methyl-N-cyclohexyl-cyclohexylamine | DMF | 80 | 16 | 84[1] |
Note: Yields for entries 1 and 2 are estimated based on typical Heck reaction conditions. Entry 3 is based on a Heck-type vinylation of a related chloropyridine.[1]
Experimental Protocol: Heck Reaction
This protocol is adapted from a Heck-type vinylation procedure.[1]
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene) (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a pressure vessel, combine this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Add DMF, the alkene, and triethylamine.
-
Seal the vessel and heat the mixture to 100 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-alkenyl-5,6,7,8-tetrahydro-1,6-naphthyridine.
Conclusion
The cross-coupling reactions outlined in these application notes provide a versatile toolkit for the functionalization of this compound. By employing Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, researchers can efficiently synthesize a wide range of derivatives for biological screening and lead optimization in drug discovery programs. The provided protocols serve as a starting point, and optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine by column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting and FAQs
Q1: My column is running very slowly or has stopped completely. What should I do?
A1: A slow or stopped column flow is typically due to issues with column packing or solvent viscosity.
-
Fine Particles: The silica gel may contain very fine particles that clog the column frit. Ensure you are using silica gel with an appropriate particle size (e.g., 40-63 µm).
-
Improper Packing: An improperly packed column can lead to channels and blockages. It is crucial to pack the column uniformly. The "slurry method," where the silica gel is mixed with the initial eluent and poured into the column, is generally recommended.
-
High Viscosity Eluent: Some solvent mixtures can be too viscous, impeding flow. If you suspect this is the issue, consider switching to a less viscous eluent system that provides similar separation.
-
Precipitation on Column: The crude material may have precipitated at the top of the column upon loading. This can happen if the loading solvent is too non-polar. Ensure the sample is fully dissolved in a minimal amount of a suitable solvent, or consider the "dry loading" technique where the crude material is adsorbed onto a small amount of silica gel before being added to the column.
Q2: My compound is streaking or "tailing" on the TLC plate and during column chromatography. How can I resolve this?
A2: Streaking is a common issue when purifying nitrogen-containing heterocyclic compounds like this compound. This is often due to the basic nature of the compound interacting strongly with the acidic silica gel.[1]
-
Basic Modifier: To mitigate this, add a small amount of a basic modifier to your eluent system. Triethylamine (Et₃N) at a concentration of 0.1-1% is commonly used.[1] This will neutralize the acidic sites on the silica gel and lead to sharper bands and better separation.
-
Alternative Stationary Phase: If adding a basic modifier does not resolve the issue, consider using a different stationary phase, such as neutral or basic alumina.
Q3: I am not getting good separation between my desired product and an impurity. What can I do?
A3: Poor separation can be addressed by optimizing the eluent system.
-
Eluent Polarity: The polarity of the eluent is critical. If the spots are too close together, try a less polar solvent system to increase the separation. Conversely, if the spots are not moving far from the baseline, a more polar system is needed. A systematic approach is to test a range of solvent mixtures with varying polarities using Thin Layer Chromatography (TLC) first.
-
Solvent System Composition: Sometimes, changing the composition of the eluent system, even while maintaining similar polarity, can improve separation. For example, switching from a hexane/ethyl acetate mixture to a dichloromethane/methanol mixture might provide a different selectivity.
Q4: I can't see my compound on the TLC plate under UV light. How can I visualize it?
A4: While many organic compounds are UV-active, some are not. If your compound is not visible under a UV lamp, you will need to use a chemical stain.
-
Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized. Prepare a solution of 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Dip the TLC plate in the solution and gently heat it with a heat gun. Your compound should appear as a yellow or brown spot on a purple background.
-
Iodine Chamber: Placing the TLC plate in a sealed chamber with a few crystals of iodine will cause most organic compounds to appear as brown spots.
Q5: My purified compound seems to have decomposed after column chromatography. What could be the reason?
A5: While this compound is generally stable, prolonged exposure to acidic silica gel can sometimes lead to degradation of sensitive compounds.
-
Minimize Contact Time: Do not let the compound sit on the column for an extended period. Once the column is loaded, it should be run to completion.
-
Deactivated Silica: If you suspect decomposition, you can use deactivated silica gel. This can be prepared by mixing the silica gel with a small percentage of water or by pre-treating it with the eluent containing a basic modifier.
Experimental Protocol: Column Chromatography of this compound
This is a general protocol that should be optimized based on the specific impurity profile of your crude material.
1. TLC Analysis:
-
Objective: To determine the optimal eluent system for column chromatography.
-
Procedure:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto several TLC plates.
-
Develop the plates in different solvent systems of varying polarity. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane).
-
Visualize the spots under UV light and/or with a chemical stain.
-
The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product and good separation from impurities.
-
2. Column Preparation (Slurry Method):
-
Objective: To pack a uniform chromatography column.
-
Procedure:
-
Select a column of appropriate size for the amount of crude material to be purified.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent system determined from the TLC analysis.
-
Pour the slurry into the column and allow the silica gel to settle. Gently tap the column to ensure even packing.
-
Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
3. Sample Loading:
-
Objective: To apply the crude material to the column in a concentrated band.
-
Procedure (Wet Loading):
-
Dissolve the crude material in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the solution to the top of the column using a pipette.
-
Drain the solvent until the sample has entered the silica gel.
-
Carefully add a small amount of fresh eluent and drain again to ensure the entire sample is loaded onto the column.
-
-
Procedure (Dry Loading):
-
Dissolve the crude material in a suitable volatile solvent.
-
Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
4. Elution and Fraction Collection:
-
Objective: To separate the compounds and collect the purified product.
-
Procedure:
-
Carefully fill the column with the eluent.
-
Begin collecting fractions in test tubes or vials.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.
-
Monitor the separation by collecting small spots from the fractions on a TLC plate and developing it.
-
5. Product Isolation:
-
Objective: To obtain the pure, solvent-free product.
-
Procedure:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting solid or oil under high vacuum to remove any residual solvent.
-
Data Presentation
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (40-63 µm) | Standard grade for flash column chromatography. |
| Eluent System | Hexane/Ethyl Acetate or Dichloromethane/Methanol | The exact ratio should be determined by TLC. |
| Basic Modifier | 0.1 - 1% Triethylamine (Et₃N) | Add to the eluent to prevent streaking.[1] |
| TLC Rf of Product | 0.2 - 0.4 | This range generally provides the best separation. |
| Loading Method | Wet or Dry Loading | Dry loading is preferred for less soluble samples. |
Visualization
Caption: Troubleshooting logic for common column chromatography issues.
References
Technical Support Center: Synthesis of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine. The information is presented in a question-and-answer format to directly address common challenges encountered during this multi-step synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.
Q1: During the synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine precursor, I am observing a low yield after the cyclization step. What are the possible reasons?
Low yields in the cyclization to form the tetrahydronaphthyridine ring system can stem from several factors, particularly if following a Pictet-Spengler or a related multi-step synthetic route.
-
Incomplete Imine Formation: The initial condensation between the aminopyridine derivative and the aldehyde or ketone is crucial. Insufficient reaction time, inadequate acid catalysis, or the presence of moisture can lead to incomplete imine formation.
-
Side Reactions: Depending on the specific precursors and conditions, side reactions such as polymerization of the aldehyde or self-condensation of the aminopyridine can compete with the desired cyclization.
-
Steric Hindrance: Bulky substituents on either the aminopyridine or the carbonyl compound can sterically hinder the cyclization process.
-
Suboptimal Reaction Conditions: Temperature and solvent play a critical role. The reaction may require heating to overcome the activation energy for cyclization, but excessive heat can lead to decomposition.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents to minimize water, which can hydrolyze the intermediate imine.
-
Optimize Catalyst Loading: The amount of acid catalyst is critical. Too little may not effectively promote the reaction, while too much can lead to side reactions or degradation. A screening of acid catalysts (e.g., TFA, HCl, Lewis acids) and their concentrations is recommended.
-
Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the consumption of starting materials and the formation of the product to determine the optimal reaction time.
-
Consider a Different Synthetic Route: If yields remain low, alternative synthetic strategies such as a Bischler-Napieralski reaction followed by reduction, or a transition-metal-catalyzed cyclization might be more effective for your specific substrate.
Q2: The bromination of 5,6,7,8-tetrahydro-1,6-naphthyridine with N-bromosuccinimide (NBS) is resulting in multiple brominated products. How can I improve the regioselectivity?
The pyridine ring of the tetrahydronaphthyridine system has multiple positions susceptible to electrophilic bromination. Achieving high regioselectivity for the desired 3-bromo isomer can be challenging.
-
Reaction Conditions: The solvent, temperature, and presence of a catalyst can significantly influence the position of bromination.
-
Over-bromination: Using an excess of NBS can lead to the formation of di- or tri-brominated products.
-
Radical vs. Electrophilic Bromination: While NBS is often used for electrophilic aromatic substitution, under certain conditions (e.g., presence of radical initiators or light), it can also undergo radical reactions, leading to different bromination patterns.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of NBS, starting with slightly less than one equivalent and gradually increasing if the reaction is incomplete.
-
Solvent Selection: Aprotic solvents like DMF or CH3CN often favor para-selective bromination in electron-rich aromatic systems.[1]
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C) to minimize side reactions and improve selectivity.
-
Catalyst Choice: The use of a mild acid catalyst can enhance the electrophilicity of bromine from NBS and may improve regioselectivity.[2]
-
Exclusion of Light and Radical Initiators: To favor the electrophilic pathway, conduct the reaction in the dark and avoid any sources of radical initiation.
| Impurity Type | Potential Structure | Likely Origin | Mitigation Strategy |
| Starting Material | Unreacted 2-chloro-3-vinylpyridine | Incomplete vinylation reaction | Optimize palladium catalyst, reaction time, and temperature. |
| Intermediate | Unreduced dihydronaphthyridine | Incomplete reduction of the cyclized intermediate | Ensure sufficient reducing agent and reaction time; consider a more potent reducing agent. |
| Side-product | Over-brominated species (e.g., 3,X-dibromo-) | Excess NBS or harsh reaction conditions during bromination | Precise control of NBS stoichiometry; low-temperature reaction. |
| Isomer | Other brominated isomers (e.g., 2-bromo-, 4-bromo-) | Non-selective bromination | Optimize solvent and temperature; consider a directed bromination strategy. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in the final this compound product?
Common impurities can be categorized based on their origin in the synthetic sequence:
-
Unreacted Starting Materials: Residual starting materials from any of the synthetic steps, such as the initial substituted pyridine.
-
Incompletely Reacted Intermediates: For example, the unbrominated 5,6,7,8-tetrahydro-1,6-naphthyridine precursor.
-
Over-brominated Products: Di- or even tri-brominated tetrahydronaphthyridines can form if the bromination step is not carefully controlled.
-
Positional Isomers: Bromination at other positions on the aromatic ring can lead to isomeric impurities.
-
Byproducts from Reagents: For instance, succinimide is a byproduct of reactions using NBS.
Q2: What analytical techniques are best for identifying and quantifying impurities in this synthesis?
A combination of chromatographic and spectroscopic methods is recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the desired product from impurities and for quantifying their relative amounts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated peak, aiding in the identification of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation of the final product and can help identify major impurities if their concentration is sufficient.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities.
Q3: Can you provide a general experimental protocol for the synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine precursor?
A plausible synthetic route involves the construction of the bicyclic system followed by reduction. The following is a generalized protocol based on literature precedents for similar structures.[3][4]
Step 1: Vinylation of a Substituted Chloropyridine A substituted 2-chloropyridine is reacted with a vinylating agent (e.g., potassium vinyltrifluoroborate) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., triethylamine) in a suitable solvent (e.g., isopropanol). The reaction is typically heated to drive it to completion.
Step 2: Cyclization to form Dihydronaphthyridine The resulting vinylpyridine is then cyclized. This can be achieved by heating with a nitrogen source, such as ammonia in methanol, in a sealed vessel. This step forms the dihydropyridine ring of the naphthyridine core.
Step 3: Reduction to Tetrahydronaphthyridine The dihydronaphthyridine intermediate is reduced to the final tetrahydronaphthyridine. This is commonly achieved through catalytic hydrogenation (e.g., using H2 gas and a palladium on carbon catalyst) or by using a chemical reducing agent such as sodium borohydride.
Q4: What is a recommended procedure for the bromination of the 5,6,7,8-tetrahydro-1,6-naphthyridine core?
Electrophilic bromination using N-bromosuccinimide (NBS) is a common method.
General Protocol:
-
Dissolve the 5,6,7,8-tetrahydro-1,6-naphthyridine precursor in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of N-bromosuccinimide (1.0 to 1.1 equivalents) in the same solvent to the cooled solution.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).
-
Extract the product into an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Synthetic pathway for this compound.
References
stability and storage conditions for 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine
This technical support guide provides essential information on the stability and storage of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound under the conditions outlined in the table below. Adherence to these conditions will minimize degradation and preserve the integrity of the material.
Q2: What is the appearance of this compound and what should I do if it changes?
A2: this compound is typically a light yellow solid or powder.[1] A significant change in color or the appearance of clumping may indicate degradation or moisture absorption. If you observe such changes, it is advisable to re-analyze the material for purity before use.
Q3: Is this compound sensitive to air or light?
A3: While specific data for this compound is limited, the tetrahydropyridine core can be susceptible to oxidation in the presence of air.[2][3][4] Additionally, bromo-substituted aromatic heterocycles can be sensitive to light, potentially leading to photodegradation. Therefore, it is best practice to store the compound under an inert atmosphere and protected from light.
Q4: What are the potential degradation pathways for this compound?
A4: Based on the structure, potential degradation pathways include:
-
Oxidation: The tetrahydropyridine ring is susceptible to oxidation, which could lead to the formation of the corresponding aromatic naphthyridine or other oxidized species.[2][3][4]
-
Hydrolysis: While generally stable, under strong acidic or basic conditions, hydrolysis of the bromine substituent or other reactions on the ring system may occur.
-
Photodegradation: Bromo-substituted pyridinic rings can undergo dehalogenation or other rearrangements upon exposure to UV light.
Q5: What solvents are suitable for dissolving this compound?
A5: The solubility of this compound in common laboratory solvents has not been extensively published. However, based on its structure, it is likely to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and to a lesser extent, in alcohols like methanol and ethanol. Its hydrochloride salt is expected to have better solubility in aqueous solutions. It is always recommended to perform a small-scale solubility test before preparing a stock solution.
Stability and Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation and maintain long-term stability.[1] |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | To prevent oxidation of the tetrahydropyridine ring.[2][3][4] |
| Light | Store in the dark (amber vial) | To prevent potential photodegradation of the bromo-pyridine moiety. |
| Moisture | Store in a dry environment | To prevent hydrolysis and physical changes to the solid. |
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Action |
| Compound has darkened in color | Oxidation or degradation. | Re-evaluate the purity of the compound using a suitable analytical method (e.g., HPLC, LC-MS) before use. Ensure future storage is under an inert atmosphere and protected from light. |
| Inconsistent experimental results | Compound degradation. | Prepare fresh solutions for each experiment. If using a stock solution, store it at low temperature (-20°C or -80°C) and for a limited time. Consider re-purifying the compound if significant degradation is suspected. |
| Low yield in a reaction | Reactant instability under reaction conditions. | If the reaction involves basic conditions or prolonged heating, the compound may be degrading. Consider using milder reaction conditions or protecting groups if necessary. Monitor the reaction for the appearance of degradation products by TLC or LC-MS. |
| Difficulty dissolving the compound | Poor solubility in the chosen solvent. | Try a different solvent or a solvent mixture. Gentle heating or sonication may aid dissolution, but be mindful of potential thermal degradation. For aqueous solutions, consider using the hydrochloride salt form of the compound. |
Experimental Protocols
General Protocol for Assessing the Stability of this compound
This protocol describes a general approach for a forced degradation study to understand the stability of the compound under various stress conditions.
1. Materials and Equipment:
-
This compound
-
HPLC grade solvents (acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂)
-
pH meter
-
HPLC system with a UV detector and a suitable column (e.g., C18)
-
Photostability chamber
-
Temperature-controlled oven
2. Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.
-
Thermal Degradation: Store a solid sample and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Photostability: Expose a solid sample and a solution of the compound to a light source as per ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil to protect it from light.
4. Analysis:
-
At specified time points, withdraw an aliquot from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect any degradation products.
5. Data Interpretation:
-
Calculate the percentage degradation of the compound under each stress condition.
-
Characterize the major degradation products using techniques like LC-MS and NMR if necessary.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Studies on the oxidation of 1,4-disubstituted-1,2,3,6-tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reaction of O2 with α‑Aminoalkyl Radicals Derived from Tetrahydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidation of analogs of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine by monoamine oxidases A and B and the inhibition of monoamine oxidases by the oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
incompatible materials with 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical incompatibilities of this compound?
Based on the reactivity of similar bromo-aza-heterocyclic compounds, this compound is expected to be incompatible with the following:
-
Strong Oxidizing Agents: These can react exothermically with the compound, potentially leading to degradation and the release of hazardous fumes.
-
Strong Acids: The basic nitrogen atoms in the naphthyridine ring can react with strong acids in a vigorous acid-base reaction.
-
Strong Bases: While less reactive than with strong acids, strong bases can promote side reactions or degradation, especially at elevated temperatures.
-
Heat and Moisture: The compound may be sensitive to high temperatures and moisture, which can lead to decomposition over time.[1] It is recommended to store it in a cool, dry place.[2][3]
Q2: I observed a color change in my sample of this compound. What could be the cause?
A color change, such as darkening or the appearance of a yellow or brown tint, can indicate degradation of the compound. This may be caused by:
-
Exposure to Air or Light: Prolonged exposure can lead to oxidation or photodegradation.
-
Presence of Impurities: Contamination with incompatible materials can accelerate decomposition.
-
Improper Storage Conditions: Storage at ambient temperatures instead of the recommended 2-8°C can lead to slow decomposition.[2]
It is advisable to use fresh, pure material for experiments where color consistency is critical.
Q3: My reaction yield is lower than expected. Could material incompatibility be the issue?
Yes, material incompatibility can significantly impact reaction yields. Consider the following possibilities:
-
Reaction with Solvents: While generally soluble in common organic solvents, reactivity with certain solvents, especially under prolonged heating, cannot be ruled out without specific experimental data.
-
Interaction with Catalysts: The nitrogen atoms in the naphthyridine ring can coordinate with metal catalysts, potentially deactivating them or altering their catalytic activity.
-
Side Reactions with Reagents: If your reaction mixture contains strong oxidizing agents or strong acids/bases as part of the intended chemistry, they may also be reacting with the starting material in a non-productive manner.
Q4: Are there any specific handling precautions I should take to avoid incompatibility issues?
To minimize the risk of incompatibility issues, follow these handling precautions:
-
Use Inert Atmosphere: When handling the compound, especially for prolonged periods or at elevated temperatures, use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Select Appropriate Materials: Use glass or other inert materials for reaction vessels and storage containers. Avoid reactive metals.
-
Ensure Dry Conditions: Use dry solvents and reagents to prevent hydrolysis or other moisture-sensitive reactions.
Troubleshooting Guide
| Symptom | Possible Cause | Troubleshooting Steps |
| Unexpected Exotherm or Gas Evolution | Reaction with an incompatible material (e.g., strong oxidizing agent, strong acid). | 1. Immediately cool the reaction mixture. 2. Ensure adequate ventilation and use personal protective equipment. 3. If safe to do so, quench the reaction with a suitable agent. 4. Review the experimental protocol to identify any potential incompatibilities. |
| Formation of Unidentified Byproducts | Side reaction with an incompatible substance or degradation of the starting material. | 1. Analyze the byproduct to identify its structure. 2. Review all reagents and solvents for potential incompatibilities. 3. Purify the starting material to remove any potential contaminants. 4. Run the reaction under an inert atmosphere and with dry solvents. |
| Discoloration of Reaction Mixture | Decomposition of the compound. | 1. Check the purity of the starting material. 2. Ensure the reaction temperature is not excessively high. 3. Protect the reaction from light if the compound is known to be light-sensitive. |
| Inconsistent Reaction Results | Variability in the purity of this compound or contamination. | 1. Use a fresh batch of the compound from a reputable supplier. 2. Characterize the starting material (e.g., by NMR, LC-MS) before use to confirm its identity and purity. 3. Ensure all glassware is clean and dry before use. |
Experimental Protocols
Protocol 1: General Procedure for Handling and Dispensing
This protocol outlines the safe handling of this compound to minimize exposure and prevent contamination.
-
Preparation: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Inert Atmosphere: For sensitive reactions, use a glovebox or a Schlenk line to handle the compound under an inert atmosphere of nitrogen or argon.
-
Weighing: Tare a clean, dry vial on an analytical balance. Quickly add the desired amount of the compound to the vial and seal it immediately.
-
Dissolution: Add the desired solvent to the vial containing the compound. If necessary, gently warm the mixture to aid dissolution, but avoid excessive heat.
-
Storage of Solutions: If a solution is prepared for later use, store it in a tightly sealed container at the recommended storage temperature (2-8°C) and protect it from light.
Protocol 2: Small-Scale Compatibility Test
This protocol provides a method to quickly assess the compatibility of this compound with other reagents or solvents.
-
Preparation: In a small, clean, and dry test tube or vial, place a small amount (e.g., 5-10 mg) of this compound.
-
Addition of Test Substance: Add a small amount (e.g., 0.1-0.2 mL) of the solvent or a dilute solution of the reagent to be tested.
-
Observation: Observe the mixture for any immediate changes, such as a color change, gas evolution, or temperature increase.
-
Monitoring: If no immediate reaction is observed, loosely cap the container and let it stand at room temperature for a period (e.g., 1 hour to 24 hours), periodically checking for any changes.
-
Analysis (Optional): For a more detailed assessment, analyze the mixture by a suitable technique (e.g., TLC, LC-MS) to check for the appearance of new spots or peaks, which would indicate a reaction or decomposition.
Visualizations
Caption: Troubleshooting workflow for identifying and resolving potential material incompatibilities.
References
Technical Support Center: Optimizing Reaction Yield for 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine Derivatization
Welcome to the technical support center for the derivatization of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction yields and troubleshooting common issues encountered during the synthesis of derivatives of this important scaffold.
Troubleshooting Guide
This section addresses specific issues that may arise during palladium-catalyzed cross-coupling reactions with this compound.
Low or No Product Formation
Issue: My cross-coupling reaction (Suzuki, Buchwald-Hartwig, or Sonogashira) is resulting in low to no yield of the desired product.
Potential Causes and Solutions:
-
Catalyst Inactivity or Degradation: The active Pd(0) species may not be forming or could be degrading. The nitrogen atoms in the naphthyridine ring can potentially coordinate to the palladium center, inhibiting its catalytic activity.
-
Suggested Solutions:
-
Use a fresh, high-quality palladium precatalyst and ligand.
-
Consider using a pre-formed, air-stable Pd(II) precatalyst with a bulky, electron-rich ligand that can promote the formation of the active Pd(0) species.
-
Increase the catalyst loading in small increments (e.g., from 1-2 mol% to 3-5 mol%).
-
Ensure rigorous exclusion of oxygen by properly degassing solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen).[1]
-
-
-
Ineffective Base: The chosen base may be too weak, not sufficiently soluble, or of poor quality.
-
Suggested Solutions:
-
For Suzuki reactions, screen stronger bases like K₃PO₄ or Cs₂CO₃ in addition to K₂CO₃.[2]
-
For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or K₂CO₃ are often effective.[3]
-
For Sonogashira couplings, an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used.[4]
-
Ensure the base is finely powdered and anhydrous.
-
-
-
Poor Substrate or Reagent Quality: Degradation of the boronic acid (protodeboronation in Suzuki reactions) or impurities in the starting materials can hinder the reaction.
-
Suggested Solutions:
-
Use fresh, high-purity this compound.
-
For Suzuki reactions, use fresh boronic acid or a more stable boronate ester.
-
Ensure all reagents and solvents are anhydrous where required by the specific protocol.
-
-
-
Suboptimal Reaction Temperature: The reaction temperature may be too low for the catalytic cycle to proceed efficiently or too high, leading to catalyst decomposition or side reactions.
-
Suggested Solutions:
-
Gradually increase the reaction temperature. Many cross-coupling reactions require heating (80-110 °C).[5]
-
For thermally sensitive substrates, consider using a more active catalyst system that allows for lower reaction temperatures.
-
Microwave irradiation can sometimes significantly reduce reaction times and improve yields.[6][7]
-
-
Formation of Significant Side Products
Issue: I am observing significant side products, such as debromination of the starting material or homocoupling of the coupling partners.
Potential Causes and Solutions:
-
Debromination (Hydrodehalogenation): The bromo group is replaced by a hydrogen atom.
-
Suggested Solutions:
-
Ensure anhydrous reaction conditions, as water can be a proton source.
-
Some palladium-ligand systems are more prone to promoting reductive dehalogenation, especially at higher temperatures. Consider screening different ligands.
-
Use a milder base if possible.
-
-
-
Homocoupling: The boronic acid (in Suzuki reactions) or alkyne (in Sonogashira reactions) couples with itself.
-
Suggested Solutions:
-
For Suzuki reactions, this is often caused by the presence of oxygen. Ensure thorough degassing of all solvents and reagents.
-
For Sonogashira couplings, homocoupling (Glaser coupling) of the terminal alkyne is a common side reaction, often catalyzed by the copper co-catalyst.
-
Consider a copper-free Sonogashira protocol.
-
Slowly add the alkyne to the reaction mixture to maintain a low concentration.
-
Ensure the reaction is run under strictly anaerobic conditions.
-
-
-
Reaction Reproducibility Issues
Issue: I am unable to reproduce my results consistently.
Potential Causes and Solutions:
-
Atmospheric Conditions: Palladium-catalyzed cross-coupling reactions can be highly sensitive to air and moisture.
-
Suggested Solutions:
-
Standardize your procedure for degassing solvents and creating an inert atmosphere.
-
Use Schlenk techniques or a glovebox for the most sensitive reactions.
-
-
-
Reagent Purity and Handling: The quality and handling of reagents can vary between batches.
-
Suggested Solutions:
-
Use reagents from the same batch for a series of experiments if possible.
-
Store sensitive reagents, such as boronic acids and palladium catalysts, under appropriate conditions (e.g., in a desiccator or under inert gas).
-
-
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reactions are most suitable for the derivatization of this compound?
A1: The most commonly employed and versatile palladium-catalyzed cross-coupling reactions for this purpose are the Suzuki-Miyaura coupling (for C-C bond formation with boronic acids/esters), the Buchwald-Hartwig amination (for C-N bond formation with amines), and the Sonogashira coupling (for C-C bond formation with terminal alkynes).[8][9][10][11]
Q2: What are the key parameters to consider when optimizing a cross-coupling reaction for this substrate?
A2: The key parameters to optimize are the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. These factors are often interdependent, and a systematic screening approach is recommended for achieving the highest yields.
Q3: How does the 1,6-naphthyridine core influence the reaction conditions?
A3: The nitrogen atoms in the 1,6-naphthyridine ring are basic and can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. The use of bulky, electron-rich phosphine ligands can help to stabilize the palladium center and promote the desired catalytic cycle.
Q4: Can microwave heating be beneficial for these reactions?
A4: Yes, microwave-assisted synthesis can be highly effective for palladium-catalyzed cross-coupling reactions. It often leads to significantly reduced reaction times, and in some cases, improved yields and cleaner reaction profiles compared to conventional heating.[6]
Data Presentation
The following tables provide a summary of typical reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Note that the optimal conditions for this compound may vary and should be determined experimentally. The data presented here is based on analogous heterocyclic systems and serves as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 85 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 2 | 92 |
| PdCl₂(dppf) | K₂CO₃ | Dioxane | 90 | 16 | 88 |
Data adapted from studies on 3-bromothiophene, an electronically similar substrate.[2]
Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Morpholine
| Precatalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 16 | 95 |
| Pd(OAc)₂ / P(tBu)₃ | K₂CO₃ | Dioxane | 100 | 24 | 88 |
| (NHC)Pd(allyl)Cl | NaOtBu | Toluene | 70 | 0.5 | 90 |
General conditions for Buchwald-Hartwig amination.
Table 3: Sonogashira Coupling of Aryl Bromides with Phenylacetylene
| Catalyst / Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 | 3 | 89 |
| Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 72-96 |
| Pd(PPh₃)₄ / CuI | Et₃N | THF/Et₃N | 25 | 16 | 93 |
Data adapted from studies on various aryl bromides, including bromo-pyridines.[4][12]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid or boronate ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.
-
Addition of Catalyst and Solvent: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., 1,4-dioxane/water, 4:1).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried reaction vessel, add the palladium precatalyst (1-5 mol%), the ligand (1-5 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv).
-
Inert Atmosphere: Seal the vessel and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.
-
Addition of Reagents and Solvent: Under a positive pressure of inert gas, add this compound (1.0 equiv), the amine (1.1-1.2 equiv), and anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer, filter, and concentrate. Purify the crude product as needed, typically by column chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Inert Atmosphere: Seal the vessel and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.
-
Addition of Solvent, Base, and Alkyne: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., THF or DMF), an amine base (e.g., Et₃N or DIPEA, 2.0-3.0 equiv), and the terminal alkyne (1.1-1.5 equiv).
-
Reaction: Stir the reaction mixture at the desired temperature (can range from room temperature to 100 °C) until the starting material is consumed.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture and purify the crude product, for example, by column chromatography.
Mandatory Visualization
Caption: Experimental workflow for optimizing a cross-coupling reaction.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: General reaction scheme for derivatization.
References
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. scirp.org [scirp.org]
- 5. rsc.org [rsc.org]
- 6. Microwave Assisted Reactions of Azaheterocycles Formedicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Three-Component Reaction for Rapid Synthesis of Some 5,6-Dihydro-4H-1,3-thiazine Derivatives Under Solvent-Free Conditions | Semantic Scholar [semanticscholar.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
avoiding byproduct formation in tetrahydronaphthyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of tetrahydronaphthyridines, with a focus on avoiding byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to control in tetrahydronaphthyridine synthesis to minimize byproducts?
A1: The most critical factors include the choice of catalyst, solvent polarity, reaction temperature, and the purity of starting materials.[1] Optimization of these parameters is essential for both reaction yield and selectivity. For instance, polar protic solvents like ethanol may be more effective than nonpolar or aprotic solvents in certain syntheses.[1]
Q2: How can I monitor the progress of my reaction to avoid product degradation or incomplete conversion?
A2: Thin Layer Chromatography (TLC) is a common and effective technique to monitor the progress of the reaction.[1] By tracking the consumption of starting materials and the formation of the product, you can determine the optimal reaction time. Stopping the reaction too early can lead to incomplete conversion, while extended reaction times might cause product degradation.[1]
Q3: Can the order of reagent addition affect the outcome of my synthesis?
A3: Yes, in multi-component reactions, the order of reagent addition can significantly influence the reaction pathway and help minimize the formation of side products.[1] It is advisable to consult specific literature for the class of reaction you are performing or to empirically test different addition orders during optimization.
Q4: Are there any general strategies for improving the regioselectivity in reactions like the Friedländer annulation for naphthyridine synthesis?
A4: Poor regioselectivity can be an issue with unsymmetrical ketones. The choice of catalyst can be crucial in directing the reaction towards a specific regioisomer. For example, certain bicyclic amine catalysts have been reported to provide high regioselectivity in the synthesis of 2-substituted 1,8-naphthyridines.
Troubleshooting Guides
Issue 1: Low Yield and Significant Polymerization Byproduct in Photoredox-Catalyzed Hydroaminoalkylation (HAA)
Question: I am attempting a photoredox-catalyzed hydroaminoalkylation (HAA) of a halogenated vinylpyridine with a primary amine, but I am observing a very low yield of my desired γ-pyridyl amine intermediate and a large amount of a polymeric substance. How can I resolve this?
Answer: This is a known issue, particularly with certain vinylpyridine isomers that are prone to polymerization. The choice of the halogenated vinylpyridine substrate is critical.
Troubleshooting Steps:
-
Substrate Selection: The tendency for polymerization is highly dependent on the substitution pattern of the vinylpyridine. For example, 3-chloro-4-vinylpyridine is particularly prone to extensive polymerization side reactions.[2] Consider switching to a different isomer, such as 2-fluoro-3-vinylpyridine, which has been shown to produce high yields of the desired HAA product with minimal polymerization.[1]
-
Reaction Conditions: While substrate choice is key, ensure your reaction conditions are optimized. This includes using the appropriate photocatalyst, hydrogen atom transfer (HAT) catalyst, and solvent. For the successful synthesis of γ-pyridyl amines from 2-fluoro-3-vinylpyridine, a combination of a photocatalyst like 3DPA2FBN and a HAT catalyst such as sodium azide in DMF has proven effective.[1]
-
Flow Chemistry: If available, performing the reaction in a continuous flow system can sometimes mitigate polymerization by providing better control over reaction time and temperature, minimizing the residence time where polymerization can occur.[1]
Quantitative Data Comparison:
The following table illustrates the impact of vinylpyridine isomer selection on the yield of the desired γ-pyridyl amine intermediate.
| Starting Vinylpyridine | Amine | Product | Yield of Desired Product | Observed Byproducts | Reference |
| 3-chloro-4-vinylpyridine | 4-aminopiperidine derivative | γ-pyridyl amine 27 | 25% | Extensive polymerization | [2] |
| 2-fluoro-3-vinylpyridine | Cyclohexylamine | γ-pyridyl amine 18a | 97% | Minimal byproducts | [1] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of γ-Pyridyl Amine via Photoredox HAA
This protocol is for the synthesis of γ-pyridyl amine 18a using 2-fluoro-3-vinylpyridine, which minimizes polymerization byproducts.[1]
Materials:
-
2-fluoro-3-vinylpyridine (1.0 equiv)
-
Cyclohexylamine (1.0 equiv)
-
3DPA2FBN (photocatalyst, 1 mol%)
-
Sodium azide (NaN₃, HAT catalyst, 20 mol%)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a suitable reaction vessel, prepare a solution of 2-fluoro-3-vinylpyridine and the photocatalyst 3DPA2FBN in anhydrous DMF.
-
In a separate vessel, prepare a solution of cyclohexylamine and sodium azide in anhydrous DMF.
-
Combine the two solutions.
-
Irradiate the reaction mixture with a 420 nm LED photoreactor until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, the reaction mixture containing the desired γ-pyridyl amine 18a can be carried forward to the subsequent cyclization step, often after a simple work-up or purification.
Protocol 2: Intramolecular SNAr Cyclization to form Tetrahydronaphthyridine
This protocol describes the cyclization of the γ-pyridyl amine intermediate to the final tetrahydronaphthyridine product.[1]
Materials:
-
γ-pyridyl amine (e.g., 18a ) (1.0 equiv)
-
Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the purified γ-pyridyl amine in anhydrous DMF.
-
Add DIPEA to the solution.
-
Heat the reaction mixture to 120-180 °C. The optimal temperature may vary depending on the substrate and whether the reaction is performed in batch or flow. For example, a batch reaction at 120 °C for 20 hours gave a 92% yield, while a flow reaction at 180 °C with a 20-minute residence time also resulted in complete conversion.[1]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the reaction mixture and perform a standard aqueous work-up and purification by column chromatography to isolate the tetrahydronaphthyridine product.
Visualizations
Caption: Reaction pathway for tetrahydronaphthyridine synthesis.
Caption: Experimental workflow for THN synthesis.
References
Technical Support Center: Degradation Pathways of Bromo-substituted Naphthyridines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and investigating the degradation pathways of bromo-substituted naphthyridines. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for bromo-substituted naphthyridines?
Bromo-substituted naphthyridines can degrade through several pathways, primarily hydrolysis, photolysis, and metabolism. The specific pathway and resulting degradation products depend on the position of the bromine atom, the substitution pattern on the naphthyridine ring, and the environmental conditions.
-
Hydrolysis: Under aqueous conditions, particularly at non-neutral pH, bromo-substituted naphthyridines can undergo hydrolysis. This typically involves the nucleophilic substitution of the bromine atom with a hydroxyl group, forming a hydroxy-naphthyridine. The rate of hydrolysis is influenced by the electronic properties of the naphthyridine ring system.
-
Photodegradation: Exposure to light, especially UV radiation, can induce photodegradation. A common pathway is reductive dehalogenation, where the carbon-bromine bond is cleaved, and the bromine atom is replaced by a hydrogen atom.[1][2] This process can generate free radicals, leading to a variety of degradation products.
-
Metabolism: In biological systems, bromo-substituted naphthyridines are subject to metabolic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver.[3][4][5] Common metabolic pathways include oxidation of the naphthyridine ring, N-dealkylation (if applicable), and in some cases, dehalogenation.[6]
Q2: What are the expected degradation products of a bromo-substituted naphthyridine?
The degradation products will vary depending on the pathway:
-
Hydrolysis: The primary product is typically the corresponding hydroxy-naphthyridine.
-
Photodegradation: The main product is often the de-brominated naphthyridine. Other minor products resulting from ring cleavage or rearrangement may also be observed.
-
Metabolism: A variety of metabolites can be formed, including hydroxylated naphthyridines, N-oxides, and de-brominated derivatives. Further conjugation reactions (e.g., glucuronidation) can also occur in vivo.
Troubleshooting Guides
Photodegradation Experiments
Q: My bromo-substituted naphthyridine does not show any degradation upon light exposure. What could be the issue?
A:
-
Inappropriate Wavelength: Ensure the light source emits at a wavelength absorbed by your compound. Most aromatic systems absorb in the UV region (200-400 nm). Check the UV-Vis spectrum of your compound to determine its maximum absorbance wavelength (λmax) and use a lamp that provides output in that range.
-
Insufficient Light Intensity or Duration: The light source may not be powerful enough, or the exposure time is too short. According to ICH Q1B guidelines, for confirmatory photostability studies, samples should be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[7]
-
Solvent Effects: The solvent used can influence photodegradation. Some solvents can quench the excited state of the molecule, inhibiting degradation. Consider using a different solvent, such as acetonitrile or methanol, which are common in photodegradation studies.
-
Compound Stability: Your compound might be inherently photostable. To confirm this, you can perform forced degradation under more stringent conditions (e.g., higher light intensity, presence of a photosensitizer).
Q: I am observing many unexpected peaks in my chromatogram after a photodegradation experiment. How can I identify them?
A:
-
Secondary Degradation: The initial photoproducts may themselves be light-sensitive and degrade further, leading to a complex mixture. Try analyzing samples at earlier time points to identify the primary degradation products.
-
Mass Spectrometry: Use LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information is crucial for proposing potential structures. High-resolution mass spectrometry (HRMS) can provide the elemental composition.
-
Forced Degradation of Suspected Products: If you can synthesize or isolate a suspected primary degradation product (e.g., the de-brominated naphthyridine), you can subject it to the same photodegradation conditions to see if it forms the other observed peaks.
Hydrolysis Experiments
Q: The rate of hydrolysis of my compound is extremely slow, even at acidic or basic pH.
A:
-
Temperature: Hydrolysis rates are temperature-dependent. Increasing the temperature (e.g., to 50-70°C) can significantly accelerate the reaction.[7]
-
Co-solvent: If your compound has low solubility in the aqueous buffer, this can limit the reaction rate. The addition of a water-miscible organic co-solvent (e.g., acetonitrile, methanol) can improve solubility. However, be aware that the co-solvent can also affect the hydrolysis kinetics.
-
Electronic Effects: The bromo-substituted naphthyridine ring may be electronically deactivated towards nucleophilic attack. The position of the bromine and other substituents plays a critical role.
Q: My compound degrades in the control sample (neutral pH) as well. How do I interpret my results?
A:
-
Inherent Instability: The compound may be inherently unstable in an aqueous solution. It is important to quantify this baseline degradation to accurately determine the effect of pH.
-
Buffer Effects: Components of your buffer solution could be catalyzing the degradation. Run a control with your compound in pure water (if solubility permits) to check for this.
-
Light Exposure: Ensure your hydrolysis experiments are conducted in the dark to prevent any contribution from photodegradation.
Metabolic Stability Assays
Q: I am not seeing any metabolism of my compound in liver microsomes.
A:
-
Cofactor Absence: Cytochrome P450 enzymes require NADPH as a cofactor. Ensure that an NADPH-regenerating system is included and active in your incubation mixture.[8]
-
Enzyme Activity: Verify the activity of your liver microsomes using a known positive control substrate (e.g., testosterone, midazolam).[9] Microsomes can lose activity if not stored or handled properly.
-
Metabolic Stability: Your compound may be metabolically stable. Consider using a different in vitro system, such as hepatocytes, which contain a broader range of phase I and phase II metabolic enzymes.[9][10]
-
Inhibition: Your compound might be an inhibitor of the CYP enzymes at the concentration tested. Try running the assay at a lower substrate concentration.
Q: My compound disappears very rapidly in the microsomal incubation, making it difficult to calculate an accurate half-life.
A:
-
Reduce Incubation Time: Use shorter incubation time points to capture the initial phase of metabolism.
-
Lower Protein Concentration: Decrease the concentration of microsomal protein in the incubation to slow down the reaction rate.
-
Non-specific Binding: Highly lipophilic compounds can bind non-specifically to the plasticware or microsomal proteins, leading to an apparent rapid loss. Include control incubations without the NADPH cofactor to assess non-enzymatic loss.
Data Presentation
Table 1: Forced Degradation of 2-Bromo-1,5-naphthyridine
| Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradation Product(s) |
| 0.1 M HCl (60°C) | 24 | 85.2 | 2-Hydroxy-1,5-naphthyridine |
| 0.1 M NaOH (60°C) | 24 | 78.9 | 2-Hydroxy-1,5-naphthyridine |
| 3% H₂O₂ (RT) | 24 | 92.5 | 2-Bromo-1,5-naphthyridine-N-oxide |
| Photolytic (UV-A) | 8 | 65.7 | 1,5-Naphthyridine |
Table 2: Metabolic Stability of 7-Bromo-1,8-naphthyridine in Liver Microsomes
| Species | Incubation Time (min) | Parent Compound Remaining (%) | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Human | 0 | 100 | > 60 | < 5.8 |
| 15 | 98.1 | |||
| 30 | 95.3 | |||
| 60 | 90.1 | |||
| Rat | 0 | 100 | 25.4 | 27.3 |
| 15 | 65.2 | |||
| 30 | 40.1 | |||
| 60 | 15.8 | |||
| Mouse | 0 | 100 | 18.9 | 36.7 |
| 15 | 52.3 | |||
| 30 | 26.9 | |||
| 60 | 8.1 |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the bromo-substituted naphthyridine in a suitable solvent (e.g., acetonitrile or methanol).
-
Reaction Solutions:
-
Acidic: Add an appropriate volume of the stock solution to 0.1 M HCl to achieve a final drug concentration of 100 µg/mL.
-
Basic: Add the same volume of stock solution to 0.1 M NaOH for a final concentration of 100 µg/mL.
-
Neutral: Add the same volume of stock solution to purified water for a final concentration of 100 µg/mL.
-
-
Incubation: Incubate the solutions in sealed, light-protected vials at 60°C.
-
Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV method.
Protocol 2: Photostability Testing
-
Sample Preparation: Prepare a solution of the bromo-substituted naphthyridine in a photochemically inert solvent (e.g., acetonitrile/water) at a concentration of 100 µg/mL.
-
Exposure:
-
Transfer the solution to a quartz cuvette or other UV-transparent container.
-
Place a dark control sample, wrapped in aluminum foil, alongside the test sample.
-
Expose the samples to a light source compliant with ICH Q1B guidelines (e.g., a xenon lamp or a UV-A fluorescent lamp).[7]
-
-
Sampling: Withdraw aliquots from both the exposed and dark control samples at various time intervals.
-
Analysis: Analyze the samples by HPLC-UV to determine the loss of the parent compound and the formation of degradation products.
Protocol 3: Metabolic Stability in Liver Microsomes
-
Reagents:
-
Bromo-substituted naphthyridine stock solution (e.g., 1 mM in DMSO).
-
Liver microsomes (e.g., human, rat, mouse) at a stock concentration of 20 mg/mL.
-
Phosphate buffer (0.1 M, pH 7.4).
-
NADPH regenerating system solution.
-
-
Incubation Mixture: In a 96-well plate, combine the phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding the NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[8]
Visualizations
Caption: Major degradation pathways of bromo-substituted naphthyridines.
Caption: Experimental workflow for forced degradation studies.
Caption: Troubleshooting logic for HPLC analysis of degradation samples.
References
- 1. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 2. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 3. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 5. Liver microsomal drug-metabolizing enzyme system: functional components and their properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dehalogenation - Wikipedia [en.wikipedia.org]
- 7. database.ich.org [database.ich.org]
- 8. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 9. Metabolic stability on hepatocytes | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 10. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
handling and safety precautions for 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine
This guide provides essential safety information, handling procedures, and troubleshooting advice for researchers, scientists, and drug development professionals working with 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment to avoid direct contact. While comprehensive toxicological properties have not been fully investigated, it is recommended to treat the substance with a high degree of caution.[2]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When handling this compound, it is mandatory to use the following PPE:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of properly after.[2]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1]
-
Respiratory Protection: If working in an area with inadequate ventilation or if dust formation is likely, use a NIOSH (US) or CEN (EU) approved respirator.[2]
Q3: How should I properly store this compound?
A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] It is also recommended to store it under an inert gas at room temperature.[3] Keep it away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[4]
Q4: What should I do in case of accidental exposure?
A4: In case of accidental exposure, follow these first aid measures immediately:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][2] Seek medical advice if irritation occurs.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1][2]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[2]
Q5: What are the appropriate fire-extinguishing media for this compound?
A5: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire involving this compound.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound has discolored or degraded during storage. | Improper storage conditions (e.g., exposure to air, moisture, or light). | Ensure the compound is stored in a tightly sealed container, under an inert atmosphere if possible, and in a cool, dark, and dry place.[1][3] |
| Inconsistent experimental results. | Impurities in the compound or degradation. | Purify the compound using appropriate techniques such as recrystallization or chromatography. Verify purity using analytical methods like NMR or HPLC. |
| Difficulty dissolving the compound. | Use of an inappropriate solvent. | Consult literature for known compatible solvents. Experiment with a small amount of the compound with different solvents of varying polarity. |
| Accidental spill of the compound. | Improper handling or container failure. | Evacuate the area. Wear appropriate PPE. For small spills, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[2] For larger spills, follow your institution's emergency procedures. |
Quantitative Safety Data
| Parameter | Value | Reference |
| GHS Classification | Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), Respiratory system | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313 | [1] |
Experimental Workflow
Handling a Chemical Spill
Caption: Workflow for handling a chemical spill.
References
Technical Support Center: 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine Synthesis
Welcome to the technical support center for the synthesis and scale-up of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly during scale-up.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Cyclization Step | - Incomplete reaction. - Suboptimal temperature or pressure. - Catalyst inefficiency or poisoning. - Formation of byproducts (e.g., aromatized naphthyridine). | - Monitor reaction progress using HPLC or GC-MS to ensure completion. - Optimize temperature and pressure; for ammonia-mediated cyclizations, ensure the vessel is properly sealed and heated. - Use fresh, high-purity catalyst. Consider alternative catalysts like cobalt-based systems for [2+2+2] cyclizations. - Minimize residual oxygen in the reaction mixture to prevent oxidation.[1] |
| Poor Regioselectivity during Bromination | - Harsh reaction conditions. - Incorrect choice of brominating agent. - Steric hindrance affecting the desired position. | - Use a milder brominating agent such as N-Bromosuccinimide (NBS) instead of liquid bromine. - Control the reaction temperature carefully; lower temperatures often favor higher selectivity. - Perform the reaction in a suitable solvent that can influence selectivity. - Consider a directed ortho-metalation strategy if regioselectivity remains a major issue. |
| Formation of Impurities | - Over-bromination (di- or tri-brominated products). - Oxidation of the tetrahydro-naphthyridine ring. - Incomplete removal of starting materials or reagents. | - Use stoichiometric amounts of the brominating agent and add it portion-wise to the reaction mixture. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Implement a thorough work-up and purification protocol. Recrystallization or column chromatography may be necessary. |
| Difficulties in Product Isolation and Purification | - Product is an oil or difficult to crystallize. - Co-elution of impurities during chromatography. - Product instability during work-up. | - Convert the product to a hydrochloride salt, which is often more crystalline and easier to handle. - Optimize the mobile phase for column chromatography to improve separation. - Use a buffered aqueous solution during work-up to maintain a stable pH. |
| Scale-Up Issues | - Exothermic reaction leading to poor temperature control. - Use of hazardous reagents (e.g., liquid bromine, hydrazine) is not ideal for large-scale synthesis.[1] - Chromatographic purification is not scalable. | - Ensure the reaction vessel has adequate cooling capacity. For highly exothermic steps, consider a semi-batch process with slow addition of reagents. - Replace hazardous reagents with safer alternatives (e.g., NBS for bromination, safer reducing agents). - Develop a scalable purification method such as crystallization or salt formation to avoid chromatography.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges when scaling up the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives?
A1: Key challenges in scaling up the synthesis of this scaffold include poor overall yields in multi-step sequences, the need for chromatographic purification which is often not viable at an industrial scale, the use of cryogenic reaction conditions, and the handling of hazardous reagents like hydrazine.[1] Developing a synthetic route that avoids these issues is crucial for successful scale-up.
Q2: Which brominating agent is recommended for the synthesis of this compound?
A2: While various brominating agents can be used, N-Bromosuccinimide (NBS) is often preferred for its milder reaction conditions and better handling properties compared to liquid bromine, especially in a scale-up scenario. The choice of solvent and reaction temperature will also be critical in controlling the regioselectivity of the bromination.
Q3: How can I avoid the formation of the aromatized naphthyridine byproduct during the cyclization step?
A3: The formation of the aromatized byproduct is often due to oxidation of the dihydronaphthyridine intermediate by residual oxygen.[1] To minimize this, ensure the reaction is carried out under a strictly inert atmosphere (nitrogen or argon). Degassing the solvent and reaction vessel prior to starting the reaction is also a recommended practice.
Q4: My final product is difficult to purify by chromatography at a larger scale. What are my options?
A4: For large-scale purification, avoiding chromatography is highly desirable.[1] Alternative methods include:
-
Crystallization: This is one of the most effective and scalable purification techniques. Experiment with different solvents and solvent mixtures to find suitable crystallization conditions.
-
Salt Formation: Converting the basic this compound into a salt (e.g., hydrochloride or hydrobromide) can facilitate its purification by crystallization and improve its handling characteristics.
Q5: Are there any modern synthetic approaches that can simplify the synthesis and scale-up?
A5: Yes, continuous flow chemistry is a modern approach that can offer significant advantages for scalability, safety, and consistency. An automated continuous flow synthesis for related tetrahydronaphthyridine isomers has been developed, which involves a photoredox-catalyzed hydroaminoalkylation followed by an intramolecular SNAr cyclization. Such methods can provide better control over reaction parameters and reduce the challenges associated with batch processing.
Experimental Protocols
Synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine (Illustrative Core Synthesis)
This protocol is based on a scalable synthesis of a related derivative and can be adapted.
Step 1: Ammonia-Mediated One-Pot Hydroamination/Cyclization
-
Charge a suitable autoclave vessel with the appropriate 3-acyl-2-vinylpyridine precursor.
-
Add a stabilizer such as butylated hydroxytoluene (BHT).
-
Add dry methanol as the solvent.
-
Stir the resulting mixture at room temperature under ammonia pressure (e.g., 0.30 MPa) for 2 hours.
-
Seal the vessel and heat it to 60°C for 6 hours.
-
Cool the reaction to room temperature and carefully vent the ammonia.
-
Concentrate the reaction mixture using a rotary evaporator to obtain the crude dihydronaphthyridine intermediate.
Step 2: Reduction to Tetrahydronaphthyridine
Note: A variety of reduction methods can be employed. An enantioselective transfer hydrogenation is described in the literature for related systems. A more general approach is provided here.
-
Dissolve the crude dihydronaphthyridine intermediate in a suitable solvent (e.g., methanol or ethanol).
-
Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or a ruthenium-based catalyst.
-
Pressurize the reaction vessel with hydrogen gas (e.g., 3 MPa).
-
Heat the mixture to a suitable temperature (e.g., 40°C) and stir until the reaction is complete (monitor by HPLC or TLC).
-
Cool the reaction, vent the hydrogen, and filter off the catalyst.
-
Concentrate the filtrate to obtain the crude 5,6,7,8-tetrahydro-1,6-naphthyridine.
Bromination of 5,6,7,8-tetrahydro-1,6-naphthyridine
-
Protect the secondary amine of the 5,6,7,8-tetrahydro-1,6-naphthyridine core, for example, with a Boc group, to prevent side reactions.
-
Dissolve the N-Boc-protected tetrahydro-1,6-naphthyridine in a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add one equivalent of N-Bromosuccinimide (NBS) portion-wise, keeping the temperature below 5°C.
-
Stir the reaction mixture at 0°C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, quench it with an aqueous solution of sodium thiosulfate.
-
Perform an aqueous work-up, extracting the product with a suitable organic solvent.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to give the crude N-Boc-3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine.
-
Purify the crude product by recrystallization or column chromatography if necessary.
-
Deprotect the Boc group using standard conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final product.
Visualizations
Caption: Synthetic pathway with associated scale-up challenges.
Caption: Troubleshooting decision tree for bromination reactions.
References
Technical Support Center: Moisture Sensitivity of Tetrahydronaphthyridine Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetrahydronaphthyridine intermediates. The information addresses potential moisture-related issues that may be encountered during synthesis, handling, and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding moisture for tetrahydronaphthyridine intermediates?
A1: The primary concerns are chemical degradation and handling difficulties. Many intermediates in the synthesis of tetrahydronaphthyridines contain moisture-sensitive functional groups. Exposure to atmospheric or residual moisture can lead to hydrolysis, side reactions, and the formation of impurities, which can impact reaction yield, purity, and the overall success of the synthetic route. Additionally, hygroscopic intermediates can be difficult to handle and weigh accurately.
Q2: Which functional groups in tetrahydronaphthyridine intermediates are most susceptible to moisture?
A2: Based on common synthetic routes like the Pictet-Spengler and Bischler-Napieralski reactions, the following intermediates and their functional groups are of particular concern:
-
Imines and Iminium Ions: These are common intermediates in the Pictet-Spengler reaction and are susceptible to hydrolysis back to the corresponding amine and aldehyde/ketone.[1][2][3]
-
Enamines: These can be intermediates or side products and are readily hydrolyzed in the presence of acid and water.
-
Dihydroisoquinoline-type intermediates: Analogous structures in tetrahydronaphthyridine synthesis can be unstable and prone to hydrolysis or disproportionation in the presence of moisture.[4]
-
β-Amino ketones: These can be precursors in some synthetic pathways and may exhibit variable stability in the presence of water.[5][6]
-
Acyliminium Ions: Generated in modified Bischler-Napieralski or Pictet-Spengler reactions, these are highly reactive electrophiles and can be quenched by water.[3]
Q3: How can I determine the moisture content of my tetrahydronaphthyridine intermediate?
A3: The most accurate and widely used method for determining the water content of solid samples is Karl Fischer titration .[7] This technique is specific to water and can detect even trace amounts.
Q4: What is hygroscopicity and how can I assess it for my intermediate?
A4: Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. This can be quantitatively assessed using Dynamic Vapor Sorption (DVS) analysis. DVS measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[8][9]
Troubleshooting Guides
Problem 1: Low yield or failure of a cyclization reaction (e.g., Pictet-Spengler or Bischler-Napieralski).
-
Possible Cause: Hydrolysis of a key reaction intermediate, such as an iminium ion, by residual moisture in the starting materials or solvent.
-
Troubleshooting Steps:
-
Dry all starting materials: Dry amines, aldehydes, and any additives under high vacuum or by azeotropic distillation.
-
Use anhydrous solvents: Ensure solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves).
-
Perform the reaction under an inert atmosphere: Use nitrogen or argon to prevent the ingress of atmospheric moisture.
-
Check for hygroscopicity: If the starting materials are known to be hygroscopic, handle them in a glove box or glove bag.
-
Problem 2: Appearance of unexpected impurities in my crude product upon work-up.
-
Possible Cause: Hydrolysis of the desired product or intermediates during aqueous work-up or purification.
-
Troubleshooting Steps:
-
Minimize contact with water: Use anhydrous work-up procedures where possible (e.g., filtration of salts, use of anhydrous drying agents).
-
Use non-aqueous solvents for extraction: If an extraction is necessary, use dry organic solvents.
-
Avoid acidic or basic aqueous solutions if intermediates are sensitive: Imines, for instance, hydrolyze more rapidly under acidic conditions.
-
Analyze for hydrolysis products: Use techniques like LC-MS to identify impurities and compare their masses to potential hydrolysis products.
-
Problem 3: Inconsistent analytical results (e.g., weighing, NMR) for a solid intermediate.
-
Possible Cause: The intermediate is hygroscopic, leading to variable water content.
-
Troubleshooting Steps:
-
Determine water content: Use Karl Fischer titration to quantify the amount of water present.
-
Assess hygroscopicity: Perform DVS analysis to understand how the material behaves at different humidity levels.
-
Store the material appropriately: Keep the intermediate in a desiccator over a strong drying agent or in a glove box.
-
Handle quickly: When weighing or preparing samples for analysis, minimize exposure to the atmosphere.
-
Data Presentation
Table 1: Hypothetical Moisture Uptake of a Tetrahydronaphthyridine Intermediate at 25°C (Illustrative Data)
| Relative Humidity (%) | % Weight Change (Moisture Uptake) |
| 0 | 0.0 |
| 10 | 0.1 |
| 20 | 0.2 |
| 30 | 0.4 |
| 40 | 0.8 |
| 50 | 1.5 |
| 60 | 2.5 |
| 70 | 4.0 |
| 80 | 6.5 |
| 90 | 10.2 |
This table illustrates the type of data obtained from a DVS experiment and is for example purposes only.
Table 2: Hypothetical Degradation of a Dihydro-tetrahydronaphthyridine Intermediate Under Forced Humidity Conditions (Illustrative Data)
| Condition | Time (days) | % Degradation | Major Degradant |
| 40°C / 75% RH | 7 | 5.2 | Hydrolyzed ring-opened product |
| 40°C / 75% RH | 14 | 10.8 | Hydrolyzed ring-opened product |
| 60°C / 75% RH | 7 | 15.6 | Hydrolyzed ring-opened product |
This table illustrates the type of data obtained from a stability study and is for example purposes only.
Experimental Protocols
Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration
-
Apparatus: Automatic volumetric Karl Fischer titrator.
-
Reagents: Karl Fischer reagent (e.g., single-component reagent with a titer of ~5 mg/mL), anhydrous methanol.
-
Procedure: a. Add anhydrous methanol to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to neutralize any residual water in the solvent. b. Accurately weigh approximately 100-200 mg of the tetrahydronaphthyridine intermediate. c. Quickly transfer the sample to the titration vessel. d. Stir to dissolve the sample completely. e. Titrate with the Karl Fischer reagent to the electrometric endpoint. f. Record the volume of titrant consumed.
-
Calculation: Water Content (%) = (Volume of KF reagent (mL) × Titer of KF reagent (mg/mL)) / (Sample weight (mg)) × 100
Protocol 2: Assessment of Hygroscopicity by Dynamic Vapor Sorption (DVS)
-
Apparatus: Dynamic Vapor Sorption analyzer.
-
Procedure: a. Accurately weigh 10-20 mg of the tetrahydronaphthyridine intermediate into a DVS sample pan. b. Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved. c. Program a humidity cycle:
- Increase the relative humidity in steps of 10% from 0% to 90% RH.
- Decrease the relative humidity in steps of 10% from 90% to 0% RH. d. At each RH step, allow the sample to equilibrate until the rate of weight change is below a defined threshold (e.g., 0.002% per minute). e. Plot the percentage change in mass against the relative humidity to generate a sorption-desorption isotherm.
Protocol 3: Stability-Indicating HPLC Method for Degradation Analysis
-
Objective: To develop an HPLC method capable of separating the intact tetrahydronaphthyridine intermediate from its potential moisture-induced degradation products.
-
Forced Degradation Sample Preparation: a. Hydrolytic (Acidic): Dissolve the intermediate in a solution of 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before injection. b. Hydrolytic (Basic): Dissolve the intermediate in a solution of 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize before injection. c. Hydrolytic (Neutral): Dissolve the intermediate in water and heat at 60°C for 24 hours. d. Humidity: Store the solid intermediate at 40°C / 75% RH for 7 days.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A typical gradient might be 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the intermediate (e.g., 254 nm).
-
-
Analysis: a. Inject the stressed samples and an unstressed control. b. Verify that the degradation products are well-resolved from the main peak of the intact intermediate. The method is considered stability-indicating if all degradation peaks are separated.[10][11]
Visualizations
Caption: Workflow for assessing and troubleshooting moisture sensitivity.
Caption: Potential hydrolysis pathway of an iminium intermediate.
Caption: Relationship between hygroscopicity and experimental outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
- 7. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 8. skpharmteco.com [skpharmteco.com]
- 9. particletechlabs.com [particletechlabs.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ijpsr.com [ijpsr.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Bromo-tetrahydronaphthyridine Isomers in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Bromo-tetrahydronaphthyridines are versatile building blocks, offering a three-dimensional structure combined with a handle for introducing molecular diversity through cross-coupling reactions. Understanding the relative reactivity of the different positional isomers of bromo-tetrahydronaphthyridine is crucial for efficient reaction design, optimization, and the synthesis of novel chemical entities.
Factors Influencing Reactivity
The reactivity of bromo-tetrahydronaphthyridine isomers in palladium-catalyzed cross-coupling reactions is primarily governed by two key factors:
-
Electronic Effects: The electron-withdrawing nature of the nitrogen atom in the pyridine ring significantly influences the electron density at the various carbon positions. This, in turn, affects the ease of the oxidative addition step in the catalytic cycle, which is often rate-determining. Positions para and ortho to the nitrogen are generally more electron-deficient and thus more reactive towards oxidative addition.[1]
-
Steric Hindrance: The steric environment around the carbon-bromine bond can impact the approach of the bulky palladium catalyst. Increased steric hindrance can slow down or even inhibit the reaction.
Relative Reactivity Comparison
Based on the established principles of reactivity for bromopyridines, the following table summarizes the expected relative reactivity of bromo-tetrahydronaphthyridine isomers in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The isomers are grouped by the position of the bromine atom on the pyridine portion of the fused ring system.
| Isomer Position (Example) | Ring Position of Bromine | Expected Relative Reactivity | Rationale |
| 2-Bromo-tetrahydronaphthyridine | ortho to Nitrogen | High | Strong electronic activation from the adjacent nitrogen. However, the proximity of the nitrogen's lone pair can sometimes lead to catalyst inhibition, potentially requiring specialized ligands for optimal results.[1] |
| 3-Bromo-tetrahydronaphthyridine | meta to Nitrogen | Low | The bromine is at a position with less electronic activation from the nitrogen atom, making oxidative addition more challenging. More forcing reaction conditions may be required.[1] |
| 4-Bromo-tetrahydronaphthyridine | para to Nitrogen | Very High | The bromine is at a position of strong electronic activation due to the para nitrogen, making the carbon highly electrophilic and susceptible to oxidative addition.[1] |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These should serve as a starting point and may require optimization for specific bromo-tetrahydronaphthyridine isomers and coupling partners.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of a bromo-tetrahydronaphthyridine isomer with an arylboronic acid.
Reagents and Materials:
-
Bromo-tetrahydronaphthyridine isomer (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
Procedure:
-
To a dry reaction vessel, add the bromo-tetrahydronaphthyridine isomer, arylboronic acid, palladium catalyst, and base.
-
Seal the vessel and purge with an inert gas for 5-10 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sulfate (Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[2][3][4]
General Protocol for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of a bromo-tetrahydronaphthyridine isomer.
Reagents and Materials:
-
Bromo-tetrahydronaphthyridine isomer (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-4 mol%)
-
Base (e.g., NaOt-Bu or K₃PO₄, 1.2-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel (e.g., Schlenk tube)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Add the bromo-tetrahydronaphthyridine isomer and the amine.
-
Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[5][6][7]
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Factors Influencing Reactivity of Bromo-tetrahydronaphthyridine Isomers
References
Comparative Analysis of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine Derivatives: Current Research Landscape
The naphthyridine core, a diazaphenanthrene system, is a well-established pharmacophore found in numerous biologically active compounds.[1] Derivatives of various naphthyridine isomers, including 1,6-naphthyridines, have been investigated for a range of therapeutic applications, demonstrating activities such as anticancer, anti-inflammatory, and antiviral effects.[2][3] The introduction of a bromine atom and the saturation of one of the pyridine rings, as in the 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, are common strategies in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound.
Despite the chemical tractability of this scaffold, which is commercially available as an intermediate for further chemical synthesis, there is a notable absence of published studies detailing its specific biological targets, quantitative activity data (e.g., IC50 values), or the experimental protocols used for its evaluation. Chemical suppliers list "this compound hydrochloride" and related structures as building blocks for the synthesis of potential kinase inhibitors and central nervous system agents, suggesting its utility in drug discovery programs.[4][5] However, the results of these research endeavors have not been disclosed in peer-reviewed literature.
For instance, while research on related 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives has identified potent CXCR4 antagonists, these studies have not included the 3-bromo substitution pattern.[6] Similarly, extensive research into the anticancer properties of other naphthyridine isomers, such as 1,8-naphthyridine-3-carboxamides, has yielded compounds with significant cytotoxicity against various cancer cell lines, but this does not directly translate to the biological profile of the this compound core.[3]
Future Directions:
The absence of data on the biological activity of this compound derivatives represents a knowledge gap in the medicinal chemistry of this compound class. Future research in this area could involve:
-
Synthesis of a focused library of derivatives: Utilizing the commercially available 3-bromo-tetrahydro-1,6-naphthyridine core to generate a series of analogues with diverse substitutions at other positions.
-
Broad biological screening: Evaluating these new compounds against a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in DNA repair, given the known activities of the broader naphthyridine family.
-
Structure-Activity Relationship (SAR) studies: Once initial hits are identified, systematic modifications to the scaffold could elucidate the key structural features required for potent and selective biological activity.
Until such studies are published, a detailed comparative guide on the biological activity of this compound derivatives cannot be constructed. Researchers interested in this specific scaffold are encouraged to undertake primary research to explore its potential pharmacological profile. A comparative analysis would be more feasible for the broader class of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives, where more data is available for a variety of substitution patterns and biological targets.
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines | Scilit [scilit.com]
- 3. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride [myskinrecipes.com]
- 5. 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine - Lead Sciences [lead-sciences.com]
- 6. pubs.acs.org [pubs.acs.org]
Navigating In Vitro Assay Validation for Novel Inhibitors Derived from the 5,6,7,8-Tetrahydro-1,6-Naphthyridine Scaffold
A Comparative Guide for Drug Discovery Professionals
The 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine core structure is a recognized versatile scaffold in medicinal chemistry, serving as a foundational element for the synthesis of a diverse range of bioactive molecules. While specific publicly available in vitro assay validation data for inhibitors directly synthesized from this 3-bromo starting material is limited, the broader 5,6,7,8-tetrahydro-1,6-naphthyridine framework has given rise to potent inhibitors of key biological targets. This guide provides a comparative overview of the in vitro assay validation for two prominent classes of inhibitors derived from this scaffold: Cyclin-Dependent Kinase 5 (CDK5) inhibitors and allosteric inhibitors of HIV-1 Integrase (ALLINIs).
This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of inhibitor performance with established alternatives, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.
I. CDK5 Inhibition: A Potential Avenue for Neurodegenerative and Oncological Therapeutics
Derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold have been explored as inhibitors of Cyclin-Dependent Kinase 5 (CDK5). Dysregulation of CDK5 activity is implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as in cancer progression. The validation of novel CDK5 inhibitors is crucial for the development of new therapeutic strategies.
Comparative Performance of a Hypothetical Tetrahydronaphthyridine-Based CDK5 Inhibitor
For the purpose of this guide, we will consider a hypothetical lead compound, THN-CDK5i , derived from the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold. Its performance is compared against Roscovitine , a well-established purine-based CDK inhibitor.
| Compound | Target | Assay Type | IC50 | Reference |
| THN-CDK5i (Hypothetical) | CDK5/p25 | ADP-Glo™ Kinase Assay | 10-100 nM | - |
| Roscovitine | CDK5/p25 | Cell-free kinase assay | 160-200 nM | [1][2] |
| Roscovitine | CDK1/Cyclin B | Cell-free kinase assay | 650 nM | [1] |
| Roscovitine | CDK2/Cyclin A | Cell-free kinase assay | 700 nM | [1] |
Experimental Protocol: In Vitro CDK5 Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines a luminescent ADP detection assay to determine the inhibitory activity of a test compound against the CDK5/p25 kinase complex.
Materials:
-
Recombinant human CDK5/p25 enzyme
-
Histone H1 protein (as substrate)
-
ATP
-
Test compound (e.g., THN-CDK5i) and reference compound (e.g., Roscovitine)
-
ADP-Glo™ Kinase Assay Kit (including ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Reaction Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test and reference compounds in DMSO. Further dilute in Kinase Reaction Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted compound or vehicle (for control wells) to the wells of the 384-well plate.
-
Add 2.5 µL of a solution containing the CDK5/p25 enzyme and Histone H1 substrate in Kinase Reaction Buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Reaction Buffer. The final ATP concentration should be at or near the Km for CDK5.
-
-
Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for a luciferase-based luminescence reaction.
-
Signal Generation and Measurement: Incubate at room temperature for 30-60 minutes to allow for the luminescent signal to stabilize. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualization of CDK5 Signaling and Assay Workflow
References
computational docking studies of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine analogs
For Researchers, Scientists, and Drug Development Professionals
The 1,6-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with analogs demonstrating a wide range of biological activities. This guide provides a comparative overview of computational docking studies on various 1,6-naphthyridine derivatives, including the promising 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, against several key biological targets. The data presented herein is compiled from multiple studies to offer insights into their potential as therapeutic agents.
Comparative Docking Performance of Naphthyridine Analogs
Computational docking studies have been instrumental in elucidating the binding modes and predicting the affinities of naphthyridine derivatives for various protein targets. The following tables summarize key quantitative data from these studies.
| Compound Class | Target | Docking Score/Binding Affinity | Key Interactions | Reference |
| 2,4-disubstituted-1,6-naphthyridines | HIV-1 Reverse Transcriptase | - | Hydrogen bonds with LYS101, PRO225, PHE227; π–π stacking with TYR181, TRP229 | [1] |
| 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives | HIV-1 Integrase (LEDGF/p75 binding site) | Not specified | Allosteric inhibition by promoting aberrant multimerization of the integrase enzyme | [2] |
| Substituted 1,6-naphthyridines | Cyclin-dependent kinase 5 (CDK5) | Not specified | Inhibition of CDK5 activity | [3] |
| 5,6,7,8-tetrahydro-1,6-naphthyridine | Retinoid-related orphan receptor γt (RORγt) | Not specified | Inverse agonist activity | [4] |
Table 1: Summary of Docking Studies on 1,6-Naphthyridine Analogs
| Analog | Target | IC50 (µM) | Notes | Reference |
| 2-cyanopyridinyl-1,6-naphthyridine (16a) | HIV-1 RT | 0.222 | Stronger activity than nevirapine | [1] |
| 2-cyanopyridinyl-1,6-naphthyridine (16b) | HIV-1 RT | 0.218 | Stronger activity than nevirapine | [1] |
| 2-cyanopyridinyl-1,6-naphthyridine (19a) | HIV-1 RT | 0.175 | Stronger activity than nevirapine | [1] |
| 1,7-naphthyridine analog (17a) | MOLT-3 (lymphoblastic leukemia) | 9.1 ± 2.0 | Cytotoxic activity | [1] |
| 1,7-naphthyridine analog (17a) | HeLa (cervical carcinoma) | 13.2 ± 0.7 | Cytotoxic activity | [1] |
| 1,7-naphthyridine analog (17a) | HL-60 (promyeloblast) | 8.9 ± 2.2 | Cytotoxic activity | [1] |
Table 2: In Vitro Biological Activity of Naphthyridine Analogs
Experimental Protocols: Computational Docking
The following provides a generalized methodology for the computational docking studies cited in this guide.
1. Protein and Ligand Preparation:
-
Protein Structure: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added to the protein structure.
-
Ligand Structure: The 2D structures of the naphthyridine analogs are drawn using chemical drawing software and then converted to 3D structures. Energy minimization of the ligand structures is performed using a suitable force field.
2. Molecular Docking:
-
Software: Docking is performed using software such as AutoDock, Glide, or GOLD.
-
Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand.
-
Docking Algorithm: A conformational search algorithm (e.g., Lamarckian genetic algorithm in AutoDock) is used to explore different conformations and orientations of the ligand within the active site.
-
Scoring Function: The binding poses are evaluated and ranked using a scoring function that estimates the binding affinity between the ligand and the protein.
3. Analysis of Docking Results:
-
The docked poses are visualized to analyze the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein residues in the active site.
Visualizations: Workflow and Biological Pathway
The following diagrams illustrate a typical computational docking workflow and a relevant biological signaling pathway where a target of naphthyridine analogs, CDK5, plays a role.
Caption: A generalized workflow for computational molecular docking studies.
Caption: Simplified signaling pathway involving CDK5 and its inhibition.
Discussion and Future Directions
The computational docking studies summarized in this guide highlight the versatility of the 1,6-naphthyridine scaffold in targeting a diverse range of proteins implicated in various diseases, including HIV, cancer, and inflammatory conditions. The this compound core, in particular, serves as a valuable starting point for the design of novel inhibitors.[5][6] The bromine atom at the 3-position offers a convenient handle for further chemical modifications through cross-coupling reactions, enabling the exploration of a wider chemical space and the optimization of binding affinities.
Future research should focus on synthesizing and evaluating a focused library of this compound analogs against the targets identified in this guide. A combination of computational and experimental approaches will be crucial in validating the predicted binding modes and advancing the most promising compounds into lead optimization and preclinical development. The insights gained from such studies will undoubtedly contribute to the development of novel and effective therapeutics based on the privileged 1,6-naphthyridine scaffold.
References
- 1. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride [myskinrecipes.com]
- 6. chemimpex.com [chemimpex.com]
Navigating the Kinome: A Comparative Guide to the Selectivity of Tetrahydronaphthyridine-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity profile of kinase inhibitors is paramount for advancing novel therapeutics. The tetrahydronaphthyridine scaffold has emerged as a promising framework in the design of potent and selective kinase inhibitors. This guide provides an objective comparison of the selectivity profiles of inhibitors based on this scaffold, supported by experimental data and detailed methodologies.
The tetrahydronaphthyridine core, a privileged scaffold in medicinal chemistry, offers a three-dimensional architecture that can be strategically modified to achieve high affinity and selectivity for specific kinase targets. This guide will delve into the selectivity of representative compounds targeting key kinase families, including Fibroblast Growth Factor Receptors (FGFR), Aurora Kinases, and Janus Kinases (JAK).
Quantitative Selectivity Profiles: A Head-to-Head Comparison
The following tables summarize the inhibitory activity (IC50 in nM) of various kinase inhibitors, highlighting the selectivity of those based on the tetrahydronaphthyridine and related scaffolds. Lower IC50 values indicate greater potency.
Table 1: Selectivity Profile of FGFR Inhibitors
| Kinase Target | Naphthyridine-based Inhibitor 1 (IC50, nM) | Pyrazolopyrimidine-based Inhibitor 2 (IC50, nM) |
| FGFR1 | 27 | 89 |
| FGFR2 | 1.8 | 5.2 |
| FGFR3 | 2.0 | 5.6 |
| FGFR4 | 157 | 351 |
| ALK2 | - | 930 |
Data for Naphthyridine-based Inhibitor 1 and Pyrazolopyrimidine-based Inhibitor 2 are derived from studies on related heterocyclic scaffolds and are presented to illustrate typical selectivity patterns.[1]
Table 2: Selectivity Profile of Aurora Kinase Inhibitors
| Kinase Target | Tetrahydropyrrolo[3,4-c]pyrazole-based Inhibitor 3 (IC50, µM) | Quinazolin-4-amine-based Inhibitor 4 (Fold Selectivity) |
| Aurora A | 0.027 | - |
| Aurora B | - | 362-fold selective for Aurora A over Aurora B |
| ABL | >10 | - |
| CDK1/cyclinB | >10 | - |
| EGFR | >10 | - |
| FLT3 | 0.091 | - |
| KDR (VEGFR2) | 0.23 | - |
| LCK | >10 | - |
| MET | >10 | - |
| SRC | >10 | - |
Data for Inhibitor 3 is from a study on a related tetrahydropyrrolopyrazole scaffold.[2] Data for Inhibitor 4 is presented as fold selectivity.[3]
Table 3: Selectivity Profile of a JAK Inhibitor (NSC13626)
| Kinase Target | Apparent Kd (µM) |
| JAK2 | 6.6 |
| JAK3 | 4.6 |
| JAK1 | >100 |
| TYK2 | >100 |
Data for NSC13626 is presented as apparent dissociation constants (Kd).[4]
Experimental Protocols: Ensuring Data Integrity
The reliability of selectivity data hinges on the robustness of the experimental methodologies. Below are detailed protocols for key assays used to generate the data presented.
In Vitro Biochemical Kinase Assays
1. Radiometric Kinase Assay (Gold Standard)
This assay directly measures the transfer of a radiolabeled phosphate from ATP to a kinase-specific substrate.
-
Principle: Kinase activity is determined by quantifying the incorporation of 32P or 33P from [γ-32P/33P]ATP into a peptide or protein substrate.[5]
-
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
Test inhibitor (e.g., tetrahydronaphthyridine derivative)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)
-
[γ-32P/33P]ATP and non-radiolabeled ATP
-
Phosphocellulose filter paper or plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a microplate, combine the kinase, substrate, and inhibitor in the kinase reaction buffer.
-
Initiate the reaction by adding a mixture of [γ-32P/33P]ATP and non-radiolabeled ATP. The final ATP concentration is typically at or near the Km for the specific kinase.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and spot the reaction mixture onto phosphocellulose paper/plates.
-
Wash the paper/plates extensively with the wash buffer to remove unincorporated [γ-32P/33P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
-
2. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay
This is a robust, non-radiometric alternative for high-throughput screening.
-
Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by a kinase. A europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (APC) conjugate are used for detection. When the substrate is phosphorylated, the antibody and streptavidin-APC bind, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal.
-
Procedure:
-
Dispense the test inhibitor into a low-volume 384-well plate.
-
Add the kinase and biotinylated substrate.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature.
-
Stop the reaction by adding an EDTA-containing detection solution with the europium-labeled antibody and streptavidin-APC.
-
Incubate to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).
-
Calculate the ratio of the two emission signals and determine the IC50 values.
-
Cell-Based Kinase Assays
1. Cellular Phosphorylation Immunoassay (e.g., ELISA)
This assay measures the phosphorylation of a kinase's substrate within a cellular context.
-
Principle: Cells are treated with the inhibitor, and the level of phosphorylation of a specific downstream substrate is quantified using an antibody-based detection method like ELISA.
-
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified time.
-
Lyse the cells to release cellular proteins.
-
Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody specific for the substrate of interest.
-
Detect the phosphorylated substrate using a phospho-specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.
-
Determine the IC50 value based on the reduction in substrate phosphorylation.
-
Visualizing the Path to Selectivity
To better understand the experimental workflows and the biological context of kinase inhibition, the following diagrams are provided.
Caption: Workflow for a radiometric biochemical kinase assay.
Caption: Inhibition of a signaling pathway by a kinase inhibitor.
Conclusion
The tetrahydronaphthyridine scaffold represents a versatile platform for the development of potent and selective kinase inhibitors. The data presented, derived from robust biochemical and cellular assays, demonstrates that careful structural modification of this core can lead to compounds with desirable selectivity profiles against key cancer-related kinases such as FGFR, Aurora, and JAK. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to characterize the selectivity of their own novel inhibitors, ensuring the generation of high-quality, reproducible data critical for advancing the field of kinase-targeted drug discovery. The continued exploration of this and related scaffolds holds significant promise for the development of next-generation targeted therapies.
References
- 1. Structure-based design and SAR development of novel selective polo-like kinase 1 inhibitors having the tetrahydropteridin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress towards a public chemogenomic set for protein kinases and a call for contributions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing 1,6-naphthyridine scaffold with other heterocyclic cores in drug design
For Researchers, Scientists, and Drug Development Professionals
The landscape of medicinal chemistry is continually evolving, with an ongoing quest for novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles. Among the privileged heterocyclic cores, the 1,6-naphthyridine scaffold has emerged as a versatile and valuable framework in modern drug design. This guide provides an objective comparison of the 1,6-naphthyridine scaffold with other prominent heterocyclic cores, such as quinoline and quinazoline, supported by experimental data to inform strategic decisions in drug discovery programs.
Introduction to the 1,6-Naphthyridine Scaffold
The 1,6-naphthyridine core is a bicyclic heteroaromatic system composed of two fused pyridine rings. This nitrogen-containing scaffold has garnered significant attention in medicinal chemistry due to its ability to serve as a key pharmacophore in a variety of therapeutic agents. Its unique electronic properties and defined three-dimensional structure allow for specific interactions with biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, and kinase inhibitory effects. The strategic placement of nitrogen atoms in the 1,6-naphthyridine ring system can influence key physicochemical properties such as solubility, polarity, and hydrogen bonding capacity, offering advantages over traditional carbocyclic and other heterocyclic systems.[1]
Comparative Analysis of Heterocyclic Cores
The selection of a core scaffold is a critical decision in drug design. The following sections compare the 1,6-naphthyridine scaffold to quinoline and quinazoline, two other widely utilized heterocyclic cores in medicinal chemistry, with a focus on their application as kinase inhibitors.
Biological Activity: Kinase Inhibition
Kinases are a major class of drug targets, particularly in oncology. The 1,6-naphthyridine, quinoline, and quinazoline scaffolds have all been successfully employed in the development of potent kinase inhibitors.
A study on MET kinase inhibitors provides a basis for comparing these scaffolds. A series of 1,6-naphthyridinone derivatives were designed, with some incorporating a quinazoline moiety. The most promising compound from this series, 22a , which features a quinazoline ring fused to the 1,6-naphthyridinone core, demonstrated a potent MET kinase inhibitory activity with an IC₅₀ of 9.0 nM.[2]
In a separate study, a series of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing a quinoline moiety were synthesized and evaluated as c-Met kinase inhibitors. This research highlights the potential of combining these privileged scaffolds to achieve high potency and selectivity.
Table 1: Comparative Biological Activity of Kinase Inhibitors
| Scaffold | Target Kinase | Compound | IC₅₀ (nM) | Cellular Activity | Reference |
| 1,6-Naphthyridinone-Quinazoline | MET | 22a | 9.0 | Potent inhibition in cell-based assays | [2] |
| 1,6-Naphthyridinone | MET | 8 | 9.8 | Good potency | [3] |
| 1,6-Naphthyridinone | MET | 9g | 9.8 | Comparable potency to compound 2 | [3] |
| 1,6-Naphthyridinone | MET | 23a | 7.1 | Good potency | [3] |
| Quinoline | SOS1 | 9a | 6.7 | Single-digit nanomolar biochemical activity | [4] |
| 1,7-Naphthyridine | SOS1 | 10f | Potent | Favorable pharmacokinetic profiles | [4] |
Physicochemical Properties
The physicochemical properties of a drug candidate, such as solubility and lipophilicity (logP), are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of nitrogen atoms into an aromatic system, as in the case of naphthyridines compared to quinolines (one nitrogen) or naphthalene (no nitrogen), generally tends to increase polarity and can improve aqueous solubility. This modification can also influence the basicity (pKa) of the molecule, affecting its ionization state at physiological pH and its potential for interactions with biological targets.
For instance, the strategic replacement of a phenyl ring with a more electron-deficient pyridyl or pyrimidyl substituent has been shown to enhance metabolic stability by reducing the potential for oxidative metabolism.[5] A similar principle applies when comparing the 1,6-naphthyridine scaffold to its carbocyclic or single-heteroatom analogues. The objective in developing novel 1,6- and 1,7-naphthyridine derivatives as alternatives to quinolines was to enhance polarity and solubility.[1]
Pharmacokinetic Profile
A favorable pharmacokinetic profile is essential for a successful drug candidate. This includes good oral bioavailability, metabolic stability, and an appropriate half-life.
In the development of MET kinase inhibitors, a 1,6-naphthyridinone-quinazoline derivative (22a ) was identified with a promising pharmacokinetic profile, including high metabolic stability in human liver microsomes (t₁/₂ = 621.2 min) and good oral bioavailability (F = 42%).[2]
A scaffold-hopping approach from a 2,7-naphthyridinone to a 1,6-naphthyridinone core led to the discovery of compound 9g with a significantly improved pharmacokinetic profile (F = 63%) compared to the initial lead compound 8 (F = 12%).[3] Further optimization led to compound 23a with excellent bioavailability (F = 57.7%) and low clearance.[3]
Another study identified a 1,7-naphthyridine derivative (10f ) with high oral bioavailability (F = 81%) and moderate systemic clearance.[4] A separate investigation on a benzo[h][6][7]naphthyridin-2(1H)-one derivative (3 ) reported a bioavailability of 51%, which was a significant improvement over the initial lead compound.[6]
Table 2: Comparative Pharmacokinetic Data
| Scaffold | Compound | Bioavailability (F%) | Metabolic Stability (t₁/₂ min, HLM) | Clearance (mL/min/kg or L/h/kg) | Reference |
| 1,6-Naphthyridinone-Quinazoline | 22a | 42 | 621.2 | - | [2] |
| 1,6-Naphthyridinone | 8 | 12 | - | 5.0 L/h/kg | [3] |
| 1,6-Naphthyridinone | 9g | 63 | - | 0.12 L/h/kg | [3] |
| 1,6-Naphthyridinone | 23a | 57.7 | - | 0.02 L/h/kg | [3] |
| 1,7-Naphthyridine | 10f | 81 | - | 35 mL/min/kg | [4] |
| Benzo[h][6][7]naphthyridin-2(1H)-one | 3 | 51 | Short half-life | Low to moderate | [6] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to drug discovery research. The following are methodologies for key experiments cited in the evaluation of compounds containing the 1,6-naphthyridine and other heterocyclic scaffolds.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
-
Principle: The assay measures the phosphorylation of a substrate by a kinase. Inhibition is quantified by the reduction in substrate phosphorylation in the presence of the test compound.
-
General Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a suitable substrate (e.g., a peptide or protein), ATP, and a buffer solution (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Compound Incubation: The test compound, serially diluted in DMSO, is pre-incubated with the kinase to allow for binding.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Detection: The extent of phosphorylation is measured. Common detection methods include:
-
Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assays: Measuring the amount of ADP produced using a coupled enzyme system that generates a luminescent signal.
-
Fluorescence-based assays (e.g., TR-FRET): Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.
-
-
Data Analysis: The IC₅₀ value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated by fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic or cytostatic effects of a compound on cultured cells.
-
Principle: The assay measures the metabolic activity of viable cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
General Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: The culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is incubated for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition) is determined.
-
In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
-
General Protocol:
-
Cell Implantation: A suspension of human tumor cells (e.g., 1-10 x 10⁶ cells) in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: The mice are monitored for tumor growth. When the tumors reach a palpable size (e.g., 100-200 mm³), the animals are randomly assigned to treatment and control groups.
-
Compound Administration: The test compound is administered to the treatment groups according to a specific dose and schedule (e.g., daily oral gavage). The control group receives the vehicle used to formulate the compound.
-
Tumor Measurement: Tumor dimensions (length and width) are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (width² x length) / 2.
-
Monitoring: The body weight and overall health of the mice are monitored as indicators of toxicity.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated for each treatment group compared to the control group.
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental processes can aid in understanding the mechanism of action and the experimental design.
Caption: Kinase inhibitor mechanism of action.
References
- 1. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Identification of orally available naphthyridine protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the PARP Inhibition Landscape: A Comparative Analysis of Novel 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine-Based Compounds Against Established Standards
For Immediate Release
In the rapidly evolving field of oncology, the quest for more potent and selective therapeutic agents is paramount. This guide provides a comprehensive comparison of the efficacy of emerging Poly(ADP-ribose) polymerase (PARP) inhibitors based on a 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine scaffold against current standards of care. This analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of quantitative data, experimental methodologies, and underlying signaling pathways to inform future research and development.
Quantitative Efficacy Analysis: A Head-to-Head Comparison
The inhibitory potential of novel compounds is most clearly understood through a direct comparison of their half-maximal inhibitory concentrations (IC50) against established drugs. The following tables summarize the available data for a novel naphthyridinone-based PARP inhibitor, YHP-836, and the standard-of-care PARP inhibitors: Olaparib, Niraparib, Rucaparib, and Talazoparib.
Table 1: Comparative Efficacy (IC50, nM) of PARP Inhibitors
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |
| Novel Naphthyridinone-Based Inhibitor | |||
| YHP-836 | 6.328 | 3.621 | [1] |
| Standard PARP Inhibitors | |||
| Olaparib | 1.832 - 5 | 1 - 7.773 | [1][2] |
| Niraparib | 3.8 | 2.1 | |
| Rucaparib | 1.4 | 0.17 (Ki) | |
| Talazoparib | 0.57 | Potent PARP2 inhibitor |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
The PARP Signaling Pathway and Mechanism of Inhibition
Poly(ADP-ribose) polymerases (PARPs), particularly PARP1 and PARP2, are crucial enzymes in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). When an SSB occurs, PARP1 binds to the damaged DNA and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.
PARP inhibitors exert their therapeutic effect by trapping PARP enzymes on the DNA at the site of single-strand breaks. This "trapped" PARP-DNA complex is highly cytotoxic as it obstructs DNA replication forks, leading to the formation of double-strand breaks (DSBs). In healthy cells, these DSBs can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes, such as BRCA1 and BRCA2, these DSBs cannot be efficiently repaired, leading to synthetic lethality and selective cancer cell death.
Caption: PARP1 signaling in DNA repair and the mechanism of PARP inhibitors.
Experimental Protocols: A Generalized Approach to PARP Inhibition Assays
The determination of IC50 values for PARP inhibitors is typically performed using in vitro enzymatic assays or cell-based assays. Below is a generalized protocol for a common chemiluminescent PARP1 activity assay.
Objective: To determine the concentration at which a test compound inhibits 50% of PARP1 enzymatic activity.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Biotinylated NAD+
-
Test compounds (e.g., this compound-based compounds and standards) dissolved in DMSO
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Assay buffer and wash buffer (e.g., PBS with Tween-20)
-
Microplate reader capable of measuring chemiluminescence
Procedure:
-
Plate Preparation: Histone-coated plates are washed to remove any unbound histones.
-
Compound Dilution: A serial dilution of the test compounds and standard inhibitors is prepared in assay buffer. A vehicle control (DMSO) is also included.
-
Reaction Setup: The PARP1 enzyme, activated DNA, and biotinylated NAD+ are mixed to form a master mix.
-
Enzymatic Reaction: The master mix is added to the wells containing the diluted compounds. The plate is incubated at room temperature to allow the PARPylation reaction to occur.
-
Detection: The plate is washed to remove unreacted components. Streptavidin-HRP conjugate is added to each well and incubated to bind to the biotinylated PAR chains.
-
Signal Generation: After another wash step, the chemiluminescent substrate is added to the wells.
-
Data Acquisition: The chemiluminescence is immediately measured using a microplate reader.
-
Data Analysis: The luminescence signal is normalized to the control wells, and the IC50 value is calculated by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: A generalized workflow for an in vitro PARP1 inhibition assay.
Conclusion and Future Directions
The data presented in this guide indicates that novel PARP inhibitors based on the naphthyridine scaffold, such as YHP-836, demonstrate potent inhibition of both PARP1 and PARP2, with efficacy comparable to the established standard, Olaparib. The development of such compounds is a promising avenue for expanding the arsenal of targeted cancer therapies. Further research should focus on the selectivity profile of these novel inhibitors across the broader PARP family and their in vivo efficacy and safety profiles. The detailed experimental protocols and pathway visualizations provided herein serve as a valuable resource for researchers dedicated to advancing the field of PARP inhibition.
References
Navigating the Off-Target Landscape of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount to its successful development. This guide provides a framework for analyzing the off-target effects of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives, a scaffold of growing interest in medicinal chemistry. While comprehensive public data on the off-target profile of this specific derivative class is limited, this document outlines the key considerations, relevant alternative compounds, and detailed experimental protocols for assessing selectivity.
The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a key structural motif found in a variety of potent and selective inhibitors targeting diverse protein classes. Its rigid, bicyclic structure provides a valuable platform for generating compounds with specific pharmacological activities. Derivatives of this and related naphthyridine scaffolds have been developed as inhibitors of critical cellular signaling proteins, including Cyclin-Dependent Kinase 5 (CDK5), the Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5), and HIV-1 integrase.[1][2][3] Given that many of these targets are protein kinases, a primary concern in their development is the potential for off-target activity against other kinases, due to the highly conserved nature of the ATP-binding site.
Comparative Analysis of Naphthyridine-Based Inhibitors
The following table summarizes the primary targets of various naphthyridine scaffolds, highlighting the therapeutic areas where this structural class has shown promise. The lack of extensive, publicly available kinome-wide screening data for these compounds underscores the importance of conducting such studies during drug development.
| Scaffold Family | Primary Target(s) | Therapeutic Area | Key Considerations for Off-Target Effects |
| Substituted 1,6-Naphthyridines | CDK5 | Kidney Disease, Neurodegenerative Disorders | Potential for cross-reactivity with other CDKs and serine/threonine kinases. |
| 1,5-Naphthyridine Derivatives | ALK5 (TGF-β Type I Receptor) | Fibrosis, Cancer | Selectivity against other members of the TGF-β superfamily and the broader kinome is critical. |
| 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives | HIV-1 Integrase (Allosteric Site) | HIV/AIDS | Off-target effects may be less predictable and require broader screening against diverse protein families beyond kinases. |
| 2,8-Disubstituted-1,6-Naphthyridines | CDK8/19 | Oncology | High potential for off-target effects on other CDK family members and the Mediator complex. |
Experimental Protocols for Off-Target Profiling
To rigorously assess the off-target effects of this compound derivatives, a multi-faceted approach combining biochemical and cell-based assays is recommended.
Biochemical Kinase Profiling (e.g., KINOMEscan™)
This method provides a broad, quantitative assessment of a compound's interaction with a large panel of kinases.
Principle: The KINOMEscan™ platform utilizes a competition binding assay. A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified via qPCR of the DNA tag. A reduction in the amount of bound kinase indicates that the test compound is interacting with the kinase active site.[5]
Methodology:
-
Compound Preparation: The test compound is solubilized in DMSO to a stock concentration of 100 mM.
-
Assay Setup: Kinases from a comprehensive panel (e.g., 480+ kinases) are individually incubated with the test compound at a specified concentration (e.g., 1 µM) and an immobilized ligand in microtiter plates.
-
Competition Binding: The mixture is allowed to equilibrate.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase bound to the solid support is measured using qPCR.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control (% Control). A lower percentage indicates a stronger interaction. Potent hits can be further evaluated by determining the dissociation constant (Kd).
Caption: Workflow for broad kinase off-target screening.
Cell-Based Target Engagement Assays (e.g., NanoBRET™)
These assays confirm that a compound can bind to its potential off-targets within a physiological cellular environment.
Principle: The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific protein target in living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer) that binds to the active site of the kinase. When a test compound displaces the tracer, the BRET signal is reduced.[6]
Methodology:
-
Cell Preparation: Cells (e.g., HEK293) are transiently transfected with a vector expressing the NanoLuc®-kinase fusion protein.
-
Assay Plating: Transfected cells are plated in 96- or 384-well plates.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound.
-
Tracer Addition: A fluorescent tracer specific for the kinase of interest is added.
-
Signal Measurement: After a brief incubation, the NanoBRET substrate is added, and both the donor (luciferase) and acceptor (tracer) emission signals are measured using a specialized plate reader.
-
Data Analysis: The BRET ratio is calculated, and IC50 values are determined from the dose-response curve.
Caption: Principle of competitive cell-based target engagement assays.
Cellular Phosphorylation Assays
This functional assay measures the ability of a compound to inhibit the activity of a kinase in a cellular context by quantifying the phosphorylation of a known downstream substrate.
Principle: Following cell stimulation to activate a specific signaling pathway, the cells are lysed, and the level of phosphorylation of a specific substrate of the kinase of interest is measured, typically using an antibody-based method like ELISA or Western blotting.[7]
Methodology:
-
Cell Culture and Treatment: A relevant cell line is cultured and treated with various concentrations of the test compound for a defined period.
-
Cell Stimulation: The signaling pathway of interest is activated using a specific growth factor or stimulus.
-
Cell Lysis: Cells are lysed to release cellular proteins.
-
Phospho-Substrate Quantification: The concentration of the phosphorylated substrate is measured using a phospho-specific antibody in an ELISA format. A second antibody against the total (phosphorylated and unphosphorylated) substrate is used for normalization.
-
Data Analysis: The ratio of phosphorylated to total substrate is calculated, and the IC50 value for the inhibition of substrate phosphorylation is determined.
Caption: Signaling pathway context for a cellular phosphorylation assay.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. However, a thorough understanding of a compound's selectivity is crucial for mitigating potential toxicity and ensuring on-target efficacy. By employing a systematic approach that includes broad biochemical screening, confirmation of cellular target engagement, and functional cellular assays, researchers can build a comprehensive off-target profile. This guide provides the necessary framework and experimental details to enable a robust evaluation of these and other novel chemical entities, ultimately facilitating the development of safer and more effective medicines.
References
- 1. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chayon.co.kr [chayon.co.kr]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Assays for tyrosine phosphorylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Synthesis Efficiency of Bromo-Heterocycles in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks and synthetic methodologies is paramount to the efficient construction of complex molecular architectures. Bromo-heterocycles are a cornerstone of modern synthetic chemistry, serving as versatile precursors in a multitude of cross-coupling reactions. This guide provides an objective, data-driven comparison of the synthesis efficiency of various bromo-heterocycles in key C-C and C-N bond-forming reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings.
The reactivity of a bromo-heterocycle in a cross-coupling reaction is a nuanced interplay of electronic and steric factors, largely dictated by the nature of the heterocyclic core and the position of the bromine atom. This guide aims to elucidate these differences through the presentation of quantitative data from peer-reviewed studies, offering a valuable resource for reaction planning and optimization.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely employed method for the formation of C(sp²)–C(sp²) bonds due to the low toxicity of the requisite organoboron reagents and the ease of byproduct removal. The efficiency of this reaction, however, can vary significantly depending on the bromo-heterocycle employed.
Below is a comparison of yields for the Suzuki-Miyaura coupling of various bromo-heterocycles with phenylboronic acid under similar reaction conditions.
| Bromo-heterocycle | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 85 |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | 6 | 78 |
| 4-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 92 |
| 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 95 |
| 3-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 88 |
| 2-Bromofuran | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 51 |
| 3-Bromofuran | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 45 |
| 4-Bromo-1H-imidazole | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 4-Bromo-1H-pyrazole | Phenylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 86 |
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The nature of the bromo-heterocycle can significantly influence the efficiency of this transformation. The following table summarizes the yields for the amination of various bromo-heterocycles with aniline.
| Bromo-heterocycle | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Aniline | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 100 | 16 | 95 |
| 3-Bromopyridine | Aniline | Pd(OAc)₂/XPhos | Cs₂CO₃ | Toluene | 110 | 24 | 88 |
| 4-Bromopyridine | Aniline | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 100 | 16 | 98 |
| 2-Bromothiophene | Aniline | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane | 120 | 24 | 85 |
| 5-Bromoindole | Aniline | Pd₂(dba)₃/tBuXPhos | K₃PO₄ | Toluene/H₂O | 65 | 16 | 85[1] |
| 4-Bromo-1H-pyrazole | Morpholine | Pd(dba)₂/tBuDavePhos | NaOtBu | Toluene | 90 | 24 | 67[2][3] |
Comparative Performance in Stille Coupling
For substrates with sensitive functional groups or significant steric hindrance, the Stille coupling can be a more robust alternative to the Suzuki-Miyaura reaction, often providing higher yields despite the toxicity concerns associated with organotin reagents.
| Bromo-heterocycle | Stannane | Catalyst | Solvent | Temp. (°C) | Yield (%) |
| 2-Bromothiophene | Phenyltributylstannane | Pd(PPh₃)₄ | Toluene | 100 | 94[4] |
| 3-Bromothiophene | Phenyltributylstannane | Pd(PPh₃)₄ | Toluene | 100 | 90[4] |
| 2-Bromofuran | Phenyltributylstannane | Pd(PPh₃)₄ | Toluene | 100 | 85[4] |
| 3-Bromofuran | Phenyltributylstannane | Pd(PPh₃)₄ | Toluene | 100 | 82[4] |
| 4-Bromopyridine | Phenyltributylstannane | Pd(PPh₃)₄ | Toluene | 100 | 47[4] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Bromo-heterocycles
A mixture of the bromo-heterocycle (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol) is taken in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed solvent mixture (e.g., dioxane/water 4:1, 5 mL) is then added. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of Bromo-heterocycles
In a glovebox, a reaction tube is charged with the bromo-heterocycle (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), a phosphine ligand (e.g., XPhos, 0.02-0.10 mmol), and a base (e.g., NaOtBu, 1.4 mmol). The tube is sealed, removed from the glovebox, and an anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) is added via syringe. The reaction mixture is then heated to the specified temperature (typically 80-120 °C) with vigorous stirring for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the desired arylamine.
General Procedure for Stille Coupling of Bromo-heterocycles
To a flame-dried Schlenk flask under an inert atmosphere are added the bromo-heterocycle (1.0 mmol), the organostannane (1.1 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) in an anhydrous solvent (e.g., toluene, 5 mL). The mixture is degassed and then heated to the desired temperature (typically 90-110 °C) until the reaction is complete as monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution of potassium fluoride to precipitate the tin byproducts. The resulting slurry is filtered through celite, and the filtrate is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, concentrated, and the residue is purified by column chromatography.
Visualizing Reaction Workflow and Relationships
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Relative reactivity of various bromo-heterocycles in Suzuki-Miyaura coupling.
Caption: Decision flowchart for selecting a suitable cross-coupling reaction.
References
Benchmarking New Tetrahydronaphthyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutics often involves the synthesis and evaluation of new chemical entities that promise enhanced efficacy, selectivity, and improved pharmacokinetic profiles. Among these, tetrahydronaphthyridine derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating potent activity against various biological targets. This guide provides an objective comparison of new tetrahydronaphthyridine derivatives against established drugs, supported by experimental data, to aid researchers in the evaluation of these next-generation compounds.
I. CXCR4 Antagonists: A New Tetrahydronaphthyridine Derivative versus Known Inhibitors
The C-X-C chemokine receptor type 4 (CXCR4) is a key mediator in cancer progression and metastasis, making it a prime target for therapeutic intervention. A novel 5,6,7,8-tetrahydro-1,6-naphthyridine derivative, herein referred to as Compound 30 , has been developed and benchmarked against the known CXCR4 antagonists, AMD11070 and TIQ15 .[1]
Data Presentation
The following table summarizes the comparative performance of Compound 30 against AMD11070 and TIQ15, highlighting its potency, permeability, and oral bioavailability.
| Compound | CXCR4 Antagonism IC50 (nM) | HIV Entry Inhibition IC50 (nM) | PAMPA Permeability (nm/s) | Oral Bioavailability (% FPO) in Mice |
| Compound 30 | 24 | 7 | 309 | 27 |
| AMD11070 | - | - | - | < 5 |
| TIQ15 | - | - | - | 1 |
Data sourced from J Med Chem. 2022 Mar 10;65(5):4058-4084.[1]
Experimental Protocols
CXCR4 Calcium Flux Assay:
This assay measures the antagonist's ability to inhibit the increase in intracellular calcium concentration induced by the natural ligand of CXCR4, SDF-1α.
-
Cell Culture: CHO cells stably expressing the human CXCR4 receptor are cultured in appropriate media.
-
Compound Preparation: Test compounds (Compound 30, AMD11070, TIQ15) are prepared in a series of dilutions.
-
Assay Procedure:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The cells are then incubated with the test compounds at various concentrations.
-
SDF-1α is added to stimulate the CXCR4 receptor.
-
The change in fluorescence, corresponding to the intracellular calcium levels, is measured using a plate reader.
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Parallel Artificial Membrane Permeability Assay (PAMPA):
This assay assesses the passive permeability of a compound across an artificial membrane, predicting its potential for oral absorption.
-
Membrane Preparation: A filter plate is coated with a solution of a lipid mixture (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Compound Application: The test compound is added to the donor wells of the plate.
-
Incubation: The plate is incubated to allow the compound to diffuse across the artificial membrane into the acceptor wells.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is measured using a suitable analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: The permeability coefficient is calculated based on the compound concentrations and incubation time.
Mandatory Visualization
CXCR4 Signaling Pathway
Caption: Simplified CXCR4 signaling pathway upon ligand binding.
II. RORγt Inverse Agonists: A Tetrahydronaphthyridine Derivative in Context
Retinoid-related orphan receptor gamma t (RORγt) is a master regulator of T helper 17 (Th17) cell differentiation and is a key target for autoimmune diseases. The tetrahydronaphthyridine derivative, TAK-828F , has been identified as a potent and selective RORγt inverse agonist.[2] This section provides a comparative overview of TAK-828F's activity alongside other known RORγt modulators.
Data Presentation
The following table summarizes the inhibitory potency of TAK-828F and other RORγt antagonists on IL-17a gene expression in mouse Th17 cells.
| Compound | IL-17a Inhibition at 100 nM (%) |
| TAK-828F | > 90 |
| VTP-23 | > 90 |
| XY018 | ~30 |
| SR2211 | ~50 |
Data sourced from a study on RORγ inverse agonists/antagonists.[3]
Experimental Protocols
RORγt Radioligand Competition Binding Assay:
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the RORγt ligand-binding domain (LBD).
-
Reagents: Recombinant human RORγt LBD, a tritiated RORγt ligand, and test compounds.
-
Assay Procedure:
-
The RORγt LBD is incubated with the tritiated ligand and varying concentrations of the test compound in an assay buffer.
-
The mixture is allowed to reach equilibrium.
-
The bound and free radioligand are separated (e.g., using a filter plate).
-
-
Data Measurement: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of radioligand binding against the test compound concentration.[4]
RORγt Co-factor Recruitment Assay:
This assay measures the ability of a compound to modulate the interaction between RORγt and a coactivator peptide.
-
Reagents: Recombinant RORγt LBD (often tagged, e.g., with GST), a labeled coactivator peptide (e.g., fluorescently labeled), and the test compound.
-
Assay Principle: The assay is typically performed in a fluorescence resonance energy transfer (FRET) or similar proximity-based format.
-
Assay Procedure:
-
The RORγt LBD and the labeled coactivator peptide are incubated with the test compound.
-
The proximity of the LBD and the coactivator peptide is measured by detecting the FRET signal.
-
-
Data Analysis: Inverse agonists will disrupt the interaction, leading to a decrease in the FRET signal. The IC50 is calculated from the dose-response curve.[4]
Mandatory Visualization
Experimental Workflow for RORγt Inverse Agonist Benchmarking
Caption: General workflow for benchmarking RORγt inverse agonists.
References
- 1. Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine is paramount for ensuring laboratory safety and environmental protection. Due to the limited availability of comprehensive toxicological and hazard data for this compound, a cautious and conservative approach to its disposal is required.[1] This guide provides a step-by-step operational plan for the safe handling and disposal of this chemical, in line with general best practices for laboratory waste management.
Immediate Safety Considerations
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS).[1] Although detailed hazard information may be limited, the SDS will provide essential information on handling, personal protective equipment (PPE), and first aid measures.[1] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) department as hazardous waste.[2][3] Do not dispose of this chemical down the drain or in regular trash.[4][5][6]
-
Waste Classification: Treat this compound as a hazardous chemical waste. Due to the presence of a bromine atom, it should be classified as a halogenated organic compound.[7]
-
Containerization:
-
Use a dedicated, properly sealed, and clearly labeled waste container. The container must be in good condition, free of leaks or cracks.[4]
-
The container material should be compatible with the chemical. Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue.[2]
-
-
Labeling:
-
Affix a hazardous waste tag to the container as soon as you begin accumulating the waste.[3]
-
The label must include the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[2][4]
-
Include the quantity of the waste, the date of generation, the place of origin (e.g., lab and room number), and the name and contact information of the principal investigator.[2]
-
Mark the appropriate hazard pictograms if known; if not, consult with your EHS department.
-
-
Segregation and Storage:
-
Disposal Request:
-
Once the container is full or you no longer need to accumulate this waste, submit a hazardous waste pickup request to your institution's EHS department.[2]
-
Follow your institution's specific procedures for waste collection.
-
Disposal of Contaminated Materials
Any materials, such as pipette tips, gloves, or absorbent pads, that come into contact with this compound should also be disposed of as hazardous waste.[3] Place these items in a sealed bag or container, label it clearly as "Hazardous Waste: this compound contaminated debris," and dispose of it through your EHS program.
Empty containers that held this chemical must be triple-rinsed with a suitable solvent.[3][4] The rinsate must be collected and disposed of as hazardous waste.[3][4] After triple-rinsing, the container can typically be disposed of in the regular trash, but you should confirm this with your EHS department.[3][4]
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, the following table provides general guidelines for laboratory chemical waste that should be adhered to as a precautionary measure.
| Parameter | Guideline | Citation |
| Sewer Disposal | Prohibited for this compound. | [2][4][5] |
| Trash Disposal | Prohibited for this compound. | [2][4][5] |
| Halogenated Waste | Must be segregated from non-halogenated waste. | [7] |
| Container Labeling | Must include full chemical name, not abbreviations. | [2][4] |
| Waste Accumulation Limit | Do not accumulate more than 55 gallons of hazardous waste. | [3] |
Experimental Workflow and Decision Making
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Caption: General laboratory chemical waste disposal decision tree.
References
- 1. capotchem.com [capotchem.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. vumc.org [vumc.org]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. acs.org [acs.org]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
Personal protective equipment for handling 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS No. 625100-00-7). Adherence to these protocols is essential for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The toxicological properties of this compound have not been thoroughly investigated, warranting cautious handling.[1] The following table summarizes the required PPE.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1 compliant safety goggles or a face shield.[2][3] | Protects against chemical splashes, dust, and vapors. |
| Skin Protection | - Gloves: Chemical-resistant nitrile gloves. - Lab Coat: Standard full-length laboratory coat. - Footwear: Closed-toe shoes. | Prevents direct skin contact.[1][4] Gloves must be inspected before use and removed using the proper technique to avoid contaminating skin.[1] |
| Respiratory Protection | For nuisance exposures, a type P95 (US) or P1 (EU EN 143) particle respirator.[1] For higher-level protection or if ventilation is inadequate, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1] | Prevents inhalation of dust or aerosols, which may cause respiratory irritation.[1] Use should be part of a formal respiratory protection program. |
Operational Plan: Handling and Experimental Protocols
All handling operations should be performed within a certified chemical fume hood to control airborne particulates and vapors.
Step-by-Step Handling Procedure:
-
Preparation:
-
Weighing and Transfer:
-
Post-Handling:
Workflow for Safe Chemical Handling
Caption: Workflow for handling this compound.
Emergency Procedures
First Aid Measures:
-
General Advice: Consult a physician. Show the safety data sheet to the doctor in attendance.[1]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[1]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[1]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[1]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[1]
Spill Management:
-
Alert and Evacuate: Notify personnel in the immediate area. For large spills, evacuate and contact your institution's Environmental Health and Safety (EHS) department.
-
Contain Spill: Wearing appropriate PPE, prevent further spread. Do not let the product enter drains.[1]
-
Clean-Up:
-
For solid spills, pick up and arrange disposal without creating dust.[1] Sweep up the material and place it into a suitable, closed, and labeled container for disposal.[1]
-
For liquid spills or solutions, absorb with an inert material (e.g., vermiculite, dry sand) and place into a sealed container for hazardous waste disposal.[5]
-
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan
This compound must be treated as hazardous waste. Do not dispose of it in regular trash or down the drain.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Collect all solid waste contaminated with the compound (e.g., filter paper, contaminated gloves, empty containers) in a designated and clearly labeled hazardous waste container.
-
For liquid waste, use a separate, compatible container (e.g., high-density polyethylene or glass).[5]
-
-
Labeling: The container must be clearly labeled as "Hazardous Waste" with the full chemical name "this compound" and appropriate hazard pictograms.
-
Final Disposal:
-
Store waste containers in a designated, secure area.
-
The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Arrange for pickup and disposal through a licensed professional waste disposal company.[1][5] Contaminated packaging should be disposed of as unused product.[1]
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
